molecular formula C13H26BrNO2 B1313096 Tert-butyl N-(8-bromooctyl)carbamate CAS No. 142356-35-2

Tert-butyl N-(8-bromooctyl)carbamate

Cat. No.: B1313096
CAS No.: 142356-35-2
M. Wt: 308.25 g/mol
InChI Key: XBDSVMQPKSQVMH-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-bromooctyl)carbamate is a useful research compound. Its molecular formula is C13H26BrNO2 and its molecular weight is 308.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-bromooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDSVMQPKSQVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263522
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
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Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142356-35-2
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
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Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
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Record name tert-Butyl (8-bromooctyl)carbamate
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Foundational & Exploratory

Synthesis and Characterization of Tert-butyl N-(8-bromooctyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tert-butyl N-(8-bromooctyl)carbamate, a key intermediate in organic synthesis and pharmaceutical development. This document details the synthetic route, purification methods, and extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented to facilitate its application in research and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a terminal bromine atom and a carbamate-protected amine.[1] Its linear eight-carbon chain provides a flexible spacer, making it a valuable building block in the synthesis of more complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and allows for selective deprotection under acidic conditions.[2] This compound is particularly relevant in the field of drug discovery, where it serves as a versatile linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₆BrNO₂[1][3][4]
Molecular Weight 308.26 g/mol [1][3][4]
CAS Number 142356-35-2[1][3][4]
IUPAC Name This compound[1][4]
Appearance White to yellow liquid, semi-solid, or solid[4]
Boiling Point (calculated) 370.2 ± 25.0 °C at 760 mmHg[1]
Solubility Good solubility in chloroform, ethyl acetate, and methanol[1]

Synthesis

The synthesis of this compound is typically achieved through the protection of the primary amine of 8-bromooctan-1-amine with a tert-butyloxycarbonyl (Boc) group.[1] A common method involves the reaction of 8-bromooctan-1-amine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis_Workflow Reactants 8-bromooctan-1-amine hydrobromide + Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., Triethylamine) Reaction Reaction in Solvent (e.g., Dichloromethane or THF) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 8-bromooctan-1-amine hydrobromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of 8-bromooctan-1-amine hydrobromide in dichloromethane, add triethylamine (approximately 2.2 equivalents) and stir at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
4.5 - 5.0broad singlet1HN-H
3.40triplet2HCH ₂-Br
3.08quartet2HN-CH
1.85quintet2HCH ₂-CH₂Br
1.55 - 1.45singlet9HC(CH ₃)₃
1.42 - 1.25multiplet8H-(CH ₂)₄-

Note: ¹H NMR data is compiled based on typical values for similar structures.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch3300 - 3500
C=O (Carbamate) Stretch1690 - 1720
C-H Stretch (Alkyl)2850 - 2960
C-Br Stretch500 - 600

Note: IR data is based on characteristic absorption ranges for the respective functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of bromine.

Ion m/z Observation
[M+H]⁺309/311Molecular ion peak showing the characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[1]
[M-C₄H₈+H]⁺253/255Base peak resulting from the loss of the tert-butyl group.[1]

Application in PROTAC Technology

This compound is a valuable linker used in the synthesis of PROTACs. The terminal bromine allows for facile coupling with a warhead that binds to a target protein, while the Boc-protected amine can be deprotected to couple with a ligand for an E3 ubiquitin ligase.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Conclusion

This technical guide has detailed the synthesis, purification, and characterization of this compound. The provided experimental protocols and spectral data serve as a valuable resource for researchers in organic chemistry and drug discovery. Its role as a versatile linker in the rapidly evolving field of PROTAC technology highlights its significance in the development of novel therapeutics.

References

In-Depth Technical Guide: Physicochemical Properties of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(8-bromooctyl)carbamate is a bifunctional organic compound of significant interest in the field of drug discovery and development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal bromine atom, a reactive handle for nucleophilic substitution, and a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled, sequential chemical modifications.[3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and its role in synthetic workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in chemical synthesis.

Identifier Value
IUPAC Name This compound
CAS Number 142356-35-2
Molecular Formula C13H26BrNO2
Molecular Weight 308.26 g/mol [1]
Canonical SMILES CCCCCCCC(Br)N(C(=O)OC(C)(C)C)
InChI Key XBDSVMQPKSQVMH-UHFFFAOYSA-N
Property Value/Description
Physical Form White to yellow liquid or semi-solid.
Boiling Point 370.2 ± 25.0 °C (calculated)[3]
Melting Point Data not available in current literature.[3] Shorter-chain analogs suggest a relatively low melting point.[3]
Solubility Soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[3] Insoluble in water.[4]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere. The compound is heat sensitive.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Spectroscopy Observed Features
¹H NMR - δ 1.45-1.55 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.[3]- δ 3.41 (t, 2H): Methylene protons adjacent to the bromine atom.- δ 3.10 (q, 2H): Methylene protons adjacent to the carbamate nitrogen.- δ 4.5-5.0 ppm (br s, 1H): Broad singlet for the N-H proton of the carbamate.[3]- δ 1.2-1.9 ppm (m, 12H): Overlapping multiplets for the remaining methylene protons of the octyl chain.
Mass Spectrometry - [M+H]⁺ at m/z 309/311: Shows the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[3]- Base peak at m/z 253/255: Corresponds to the loss of the tert-butyl group ([M-C₄H₈+H]⁺).[3]

Experimental Protocols

General Synthesis of this compound

Materials:

  • 8-bromo-1-octanamine hydrobromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • A suitable solvent (e.g., dichloromethane, methanol)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 8-bromo-1-octanamine hydrobromide in the chosen solvent.

  • Add the base to neutralize the hydrobromide and free the amine.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water.

  • If using a water-immiscible solvent, separate the organic layer. If using a water-miscible solvent, perform an extraction with a suitable organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

PROTAC Synthesis Workflow using this compound

This compound serves as a versatile linker in PROTAC synthesis. The following is a generalized workflow:

Part 1: Coupling of the Linker to an E3 Ligase Ligand

  • The amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) is reacted with this compound.

  • The reaction is typically a nucleophilic substitution where the amine of the E3 ligase ligand displaces the bromine atom of the linker.[5]

  • This step is often carried out in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5]

Part 2: Deprotection of the Boc Group

  • The Boc protecting group on the linker-E3 ligase ligand conjugate is removed under acidic conditions.

  • A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

  • This exposes a primary amine on the linker for the subsequent coupling step.

Part 3: Coupling to the Target Protein Ligand

  • The deprotected linker-E3 ligase ligand conjugate is then coupled to a carboxylic acid-functionalized target protein ligand.

  • This amide bond formation is typically facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.[7]

Part 4: Purification

  • The final PROTAC molecule is purified using techniques such as preparative high-performance liquid chromatography (HPLC).[7]

  • The structure and purity of the final product are confirmed by NMR and mass spectrometry.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) POI_bound Target Protein PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Binds Ubiquitination Ubiquitination POI_bound->Ubiquitination Poly-ubiquitination PROTAC_bound->E3_bound Binds Recycling PROTAC Recycling PROTAC_bound->Recycling E3_bound->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Recycling->PROTAC Catalytic Cycle

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

General PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_reactants Starting Materials Linker Tert-butyl N-(8-bromooctyl)carbamate Step1 Step 1: Coupling (Nucleophilic Substitution) Linker->Step1 E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Step1 POI_Ligand Carboxylic acid-functionalized Target Protein Ligand Step3 Step 3: Coupling (Amide Bond Formation) POI_Ligand->Step3 Intermediate1 Boc-Linker-E3 Ligand Conjugate Step1->Intermediate1 Step2 Step 2: Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Amine-Linker-E3 Ligand Conjugate Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: Generalized workflow for the synthesis of a PROTAC using this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not widely available, general hazards associated with carbamates and alkyl bromides should be considered.

  • Hazard Statements: May cause skin and eye irritation.[3] Inhalation of vapors may cause respiratory irritation.[3]

  • Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Stability: The compound is stable under recommended storage conditions but is heat sensitive.[3] It is incompatible with strong oxidizing agents.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. The bromine atom may lead to environmental persistence.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its bifunctional nature makes it a key building block in the synthesis of complex molecules, most notably PROTACs, which are at the forefront of modern drug discovery. The experimental protocols and workflows outlined in this guide provide a framework for its effective utilization in research and development. Adherence to proper safety and handling procedures is essential when working with this compound.

References

An In-depth Technical Guide to Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142356-35-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl N-(8-bromooctyl)carbamate, a bifunctional molecule of significant interest in organic synthesis and pharmaceutical research. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and explores its application, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is an organic compound featuring a terminal bromoalkane and a tert-butoxycarbonyl (Boc) protected amine.[1] This structure makes it a valuable intermediate, allowing for sequential chemical modifications. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, while the bromo group serves as a reactive site for nucleophilic substitution.

Table 1: General and Physicochemical Properties

PropertyValueReference
CAS Number 142356-35-2[1]
IUPAC Name This compound[1]
Molecular Formula C13H26BrNO2[1]
Molecular Weight 308.26 g/mol [1]
Physical Form White to yellow liquid or semi-solid[1]
Melting Point 28.00°C - 30.00°C
Boiling Point 370.2 ± 25.0°C at 760 mmHg (calculated)[1]
Solubility Soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[1]
InChI Key XBDSVMQPKSQVMH-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)NCCCCCCCCBr[1]

**2. Synthesis and Purification

The most common synthetic route to this compound involves the reaction of 8-bromooctan-1-amine with di-tert-butyl dicarbonate (Boc)₂O. This reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the protected carbamate.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the N-Boc protection of primary amines.

Materials:

  • 8-bromooctan-1-amine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 8-bromooctan-1-amine hydrochloride (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution.

  • Slowly add a solution of sodium hydroxide (1.2 eq) in water dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to yellow liquid or semi-solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
4.52 (br s, 1H)-NH-
3.41 (t, J = 6.8 Hz, 2H)-CH₂-Br
3.10 (q, J = 6.6 Hz, 2H)-CH₂-NH-
1.85 (p, J = 7.0 Hz, 2H)-CH₂-CH₂-Br
1.44 (s, 9H)-C(CH₃)₃
1.48-1.28 (m, 8H)-(CH₂)₄-
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, and C=O functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretch
2850-2950C-H stretch (aliphatic)
1690-1720C=O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

Ionm/z
[M+H]⁺308.1, 310.1
[M+Na]⁺330.1, 332.1

Applications in Drug Development: PROTAC Linkers

This compound is a valuable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

The 8-carbon chain of this compound provides a flexible linker of a specific length that can be incorporated into PROTACs. The terminal bromine allows for attachment to one of the PROTAC ligands (either the target protein binder or the E3 ligase ligand) via nucleophilic substitution. The Boc-protected amine can then be deprotected to allow for coupling with the other ligand.

Experimental Workflow: PROTAC Synthesis

The following is a generalized workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment to Ligand A cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling with Ligand B A Ligand A (e.g., E3 Ligase Ligand with a nucleophilic group) C Ligand A - Linker - Boc A->C Nucleophilic Substitution B This compound B->C D Ligand A - Linker - Boc F Ligand A - Linker - NH₂ D->F E Acidic Conditions (e.g., TFA in DCM) E->F G Ligand A - Linker - NH₂ I Final PROTAC (Ligand A - Linker - Ligand B) G->I Amide Bond Formation H Ligand B (e.g., Target Protein Binder with an activated carboxyl group) H->I Logical_Relationships cluster_properties Chemical Properties cluster_utility Synthetic Utility cluster_application Application Prop1 Boc-Protected Amine Util1 Stable to many reaction conditions Prop1->Util1 Util2 Acid-labile deprotection Prop1->Util2 Prop2 Terminal Bromoalkane Util3 Site for nucleophilic substitution Prop2->Util3 App1 Orthogonal Synthesis Strategy Util1->App1 Util2->App1 Util3->App1 App2 PROTAC Linker App1->App2

References

Technical Guide: Spectroscopic Analysis of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tert-butyl N-(8-bromooctyl)carbamate. It includes detailed spectral data, experimental protocols, and a workflow for spectroscopic analysis.

Molecular Information

ParameterValue
Chemical Name This compound
CAS Number 142356-35-2
Molecular Formula C₁₃H₂₆BrNO₂
Molecular Weight 308.26 g/mol [1]

Spectral Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.5-5.0Broad Singlet1HN-H
3.4-3.5Triplet2HCH₂ -Br
3.1-3.2Quartet2HN-CH₂ -
1.45-1.55Singlet9H-C(CH₃ )₃
1.2-1.7Multiplet12H-(CH₂ )₆-

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
155-158C =O (Carbamate)
79.5-C (CH₃)₃
33-34C H₂-Br
28.2-C(C H₃)₃
25-35-(C H₂)₆-

Table 3: Mass Spectrometry Data

m/zIonNotes
309/311[M+H]⁺Molecular ion, showing the characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br).[1]
253/255[M-C₄H₈+H]⁺Base peak, corresponding to the loss of the tert-butyl group.[1]

Experimental Protocols

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Data Processing: The spectra were processed with a standard Fourier transform and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Mass Spectrometry (MS)

  • Sample Preparation: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol. This solution was further diluted to a final concentration of approximately 10 µg/mL with a 50:50 acetonitrile/water mixture containing 0.1% formic acid.

  • Instrumentation: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • ESI-MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 30 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 300 °C

  • Data Acquisition: Data was acquired over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in ACN/H2O + 0.1% FA Sample->Prep_MS NMR_Acq NMR Spectrometer (400 MHz) Prep_NMR->NMR_Acq MS_Acq ESI-TOF Mass Spectrometer Prep_MS->MS_Acq H_NMR 1H NMR Spectrum NMR_Acq->H_NMR C_NMR 13C NMR Spectrum NMR_Acq->C_NMR MS_Spec Mass Spectrum MS_Acq->MS_Spec Chem_Shift Chemical Shifts & Integration H_NMR->Chem_Shift Coupling Coupling Patterns H_NMR->Coupling Carbon_Count Carbon Environment C_NMR->Carbon_Count Mol_Weight Molecular Weight & Formula MS_Spec->Mol_Weight Fragmentation Fragmentation Pattern MS_Spec->Fragmentation Structure Confirmed Structure Chem_Shift->Structure Coupling->Structure Carbon_Count->Structure Mol_Weight->Structure Fragmentation->Structure

Spectroscopic analysis workflow.

References

Solubility and stability of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl N-(8-bromooctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional linker molecule crucial in contemporary drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its utility is fundamentally linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective handling, storage, and application.

Introduction

This compound, with the molecular formula C13H26BrNO2 and a molecular weight of 308.26 g/mol , possesses a unique molecular architecture.[4] This structure comprises a lipophilic 8-bromooctyl chain, which provides a versatile linker length for PROTAC design, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The Boc group offers stability during synthetic steps and can be readily removed under acidic conditions to allow for subsequent conjugation.[5] The interplay between the long alkyl chain and the polar carbamate group dictates its solubility and stability, which are critical parameters for its use in organic synthesis and pharmaceutical development.[4]

Solubility Profile

The solubility of this compound is a key consideration for its use in synthesis and purification. Its amphiphilic nature, with a significant hydrophobic alkyl chain and a polar carbamate moiety, results in a distinct solubility profile.[4]

Quantitative Solubility Data

While precise quantitative solubility data is not extensively available in the public domain, a qualitative assessment based on its structural components and available information is summarized in Table 1. The compound exhibits good solubility in common organic solvents and is largely insoluble in aqueous and non-polar hydrocarbon solvents.[4]

Table 1: Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsQualitative SolubilityNotes
Chlorinated SolventsDichloromethane, ChloroformHighThe polarity of these solvents is well-suited to the overall character of the molecule.[4]
AlcoholsMethanol, EthanolModerate to HighThe polar hydroxyl group can interact with the carbamate moiety, while the alkyl part of the alcohol solvates the octyl chain.[4]
EstersEthyl AcetateHighA common solvent for reactions and chromatography involving this type of compound.[4]
Polar Aprotic SolventsDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateExpected to be soluble due to the polar nature of these solvents.
EthersDiethyl Ether, Tetrahydrofuran (THF)ModerateGenerally good solvents for moderately polar organic compounds.
HydrocarbonsHexanes, Petroleum EtherPoorThe high polarity of the carbamate group limits solubility in non-polar solvents.[4]
Aqueous SolutionsWaterPoorThe long hydrophobic 8-bromooctyl chain significantly limits water solubility.[4]
Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • A selection of analytical grade solvents (see Table 1)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.

    • Stir the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

    • Quantify the concentration of the dissolved compound against a calibration curve.

  • Calculation:

    • Solubility (mg/mL) = (Concentration in diluted sample) × (Dilution factor)

Stability Profile

The stability of this compound is critical for its storage and handling, as well as for the design of synthetic routes that avoid its degradation. The primary points of instability are the carbamate linkage and the carbon-bromine bond.[4]

Thermal Stability

This compound is noted to be heat sensitive.[4] For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere. At elevated temperatures, there is a risk of thermal decomposition, which may involve the elimination of the Boc group.

pH Stability

The stability of the carbamate bond is highly dependent on the pH of the medium.

  • Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions. Exposure to strong acids will lead to the cleavage of the Boc group, yielding the corresponding primary amine.[5]

  • Neutral and Alkaline Conditions: Carbamates are generally more stable in neutral solutions but are susceptible to hydrolysis under alkaline conditions.[6][7] The rate of hydrolysis increases with pH.[8] For this compound, prolonged exposure to basic conditions could lead to the cleavage of the carbamate linkage.

Photostability

Table 2: Summary of Stability Data for this compound

ConditionStability ProfileRecommended Handling/Storage
Temperature Heat sensitive.[4] Potential for thermal decomposition at elevated temperatures.Store at 2-8°C under an inert atmosphere. Avoid prolonged exposure to high temperatures during synthetic procedures.
pH Labile under acidic conditions (cleavage of Boc group).[5] Susceptible to hydrolysis under basic conditions.[6][7] Generally stable at neutral pH for shorter durations.Avoid strong acids unless deprotection is intended. Use mild basic or neutral conditions for reactions and workups where possible.
Light Potential for photolytic cleavage, particularly of the C-Br bond.Store in a dark place, protected from light.
Experimental Protocols for Stability Assessment

3.4.1. Accelerated Thermal Stability Study

This protocol is designed to assess the thermal stability of the compound under accelerated conditions.

Materials:

  • This compound

  • Stability chambers or ovens set to various temperatures (e.g., 40°C, 60°C, 80°C)

  • Inert, sealed containers (e.g., amber glass vials with Teflon-lined caps)

  • Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS)

Procedure:

  • Aliquot the compound into several sealed containers.

  • Place the containers in the stability chambers at the specified temperatures.

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove a sample from each temperature condition.

  • Analyze the purity of each sample using a validated stability-indicating HPLC or LC-MS method.

  • Quantify the amount of the parent compound remaining and identify any major degradation products.

  • The data can be used to model the degradation kinetics, for instance, using an Arrhenius plot to predict long-term stability at lower temperatures.[11][12]

3.4.2. pH Stability (Hydrolysis) Study

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12)

  • A co-solvent (e.g., acetonitrile or methanol) to ensure initial dissolution

  • Constant temperature incubator (e.g., 37°C)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare stock solutions of the compound in the chosen co-solvent.

  • Add a small aliquot of the stock solution to each of the buffer solutions to achieve a known final concentration.

  • Incubate the solutions at a constant temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each pH solution.

  • Immediately quench any reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining.

3.4.3. Photostability Study (as per ICH Q1B)

This protocol follows the ICH Q1B guideline for photostability testing.[9][10]

Materials:

  • This compound

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or cool white fluorescent and near-UV lamps)

  • Transparent, chemically inert containers

  • Light-opaque wrapping (e.g., aluminum foil) for dark controls

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Place samples of the compound in the transparent containers.

  • Prepare "dark control" samples by wrapping identical containers in aluminum foil.

  • Expose the samples and dark controls in the photostability chamber to a specified level of illumination (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt hours/square meter).[13]

  • After the exposure period, analyze both the exposed samples and the dark controls.

  • Compare the purity and degradation profiles to assess the impact of light. Any degradation in the exposed sample that is not present in the dark control can be attributed to photodegradation.[13]

Visualizing Experimental Workflows

Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of experiments to characterize the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Start: Solubility Testing prep_sat Prepare Saturated Solutions (Excess Solute in Various Solvents) start_sol->prep_sat equilibrate Equilibrate at Constant Temperature (e.g., 24h at 25°C) prep_sat->equilibrate analyze_sol Analyze Supernatant (HPLC, GC-MS) equilibrate->analyze_sol calc_sol Calculate Solubility (mg/mL) analyze_sol->calc_sol table_sol Tabulate Solubility Data calc_sol->table_sol start_stab Start: Stability Testing thermal Thermal Stability (Accelerated Conditions) start_stab->thermal ph_stab pH Stability (Hydrolysis Study) start_stab->ph_stab photo_stab Photostability (ICH Q1B) start_stab->photo_stab analyze_stab Analyze Samples at Time Points (Stability-Indicating HPLC/LC-MS) thermal->analyze_stab ph_stab->analyze_stab photo_stab->analyze_stab report_stab Generate Stability Report analyze_stab->report_stab

Caption: Workflow for determining the solubility and stability of the compound.

Role in PROTAC Synthesis

This compound is a key building block for constructing the linker in PROTACs. The following diagram illustrates its role in a generic PROTAC synthesis workflow.

G cluster_protac PROTAC Synthesis Workflow cluster_step1 Step 1: Linker Conjugation to E3 Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final PROTAC Assembly linker This compound (Linker Precursor) step1_react Nucleophilic Substitution (SN2 Reaction) linker->step1_react e3_ligand E3 Ligase Ligand (e.g., with -NH2 or -OH group) e3_ligand->step1_react poi_ligand Protein of Interest (POI) Ligand (e.g., with -NH2 or -OH group) step3_react Coupling Reaction (e.g., Amide Bond Formation) poi_ligand->step3_react intermediate1 Boc-Linker-E3 Ligand Conjugate step1_react->intermediate1 step2_react Acidic Conditions (e.g., TFA in DCM) intermediate1->step2_react intermediate2 H2N-Linker-E3 Ligand Conjugate step2_react->intermediate2 intermediate2->step3_react final_protac Final PROTAC Molecule (POI Ligand-Linker-E3 Ligand) step3_react->final_protac

Caption: Role of the compound in a generic PROTAC synthesis workflow.

Conclusion

This compound is a valuable chemical tool in drug discovery, particularly for the synthesis of PROTACs. A thorough understanding of its solubility and stability is paramount for its effective use. This guide provides a foundational understanding of these properties, along with detailed protocols for their experimental determination. Researchers and drug development professionals should adhere to the recommended storage and handling conditions to ensure the integrity of this important linker molecule. The provided workflows offer a systematic approach to characterizing this and similar compounds, facilitating more efficient and successful research outcomes.

References

The Versatile Intermediate: A Technical Guide to Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(8-bromooctyl)carbamate is a bifunctional chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a terminal bromine atom and a tert-butoxycarbonyl (Boc)-protected amine, makes it a valuable building block for the construction of complex molecules, particularly in the development of novel therapeutics. The octyl chain provides a flexible spacer, while the orthogonal reactivity of the bromide and the protected amine allows for sequential and controlled chemical modifications. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The utility of this compound as a chemical intermediate is underpinned by its distinct physicochemical properties. A summary of its key characteristics is presented below.

PropertyValue
Molecular Formula C13H26BrNO2
Molecular Weight 308.26 g/mol [1]
CAS Number 142356-35-2[1]
Appearance White to yellow liquid, semi-solid, or solid
Boiling Point 370.2 ± 25.0 °C at 760 mmHg (predicted)[2]
Solubility Good solubility in organic solvents such as chloroform, ethyl acetate, and methanol.[2]
Storage Temperature 2-8°C, under an inert atmosphere, protected from light.

Spectroscopic Data

Structural confirmation and purity assessment of this compound are typically achieved through standard spectroscopic techniques.

TechniqueData
¹H NMR Characteristic signals include a singlet for the tert-butyl group around δ 1.45-1.55 ppm (9H) and a broad singlet for the N-H proton of the carbamate between δ 4.5-5.0 ppm.[2]
Mass Spectrometry The molecular ion [M+H]⁺ is observed at m/z 309/311, displaying the characteristic 1:1 isotopic pattern for bromine. A common fragment corresponds to the loss of the tert-butyl group, appearing at m/z 253/255.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 8-bromooctan-1-amine or its hydrobromide salt with a Boc-protection agent, such as di-tert-butyl dicarbonate (Boc₂O). This reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 8-bromooctan-1-amine 8-bromooctan-1-amine (or its HBr salt) Solvent Solvent (e.g., Methanol, Dichloromethane) 8-bromooctan-1-amine->Solvent Dissolved in Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Solvent Base Base (e.g., NaOH, Et₃N) Base->Solvent Product This compound Solvent->Product Reaction leads to

Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from the synthesis of a similar compound, tert-butyl N-(2-bromoethyl)carbamate, and can be optimized for the synthesis of the title compound.[3]

Materials:

  • 8-bromooctan-1-amine hydrobromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • In a flask, dissolve 8-bromooctan-1-amine hydrobromide in methanol.

  • Cool the solution to -5 °C.

  • Add di-tert-butyl dicarbonate to the cooled solution.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature between -10 to 10 °C.

  • Allow the reaction to proceed for several hours at this temperature.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Cool the mixture to facilitate further precipitation and add seed crystals if necessary.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a cold mixture of methanol and water.

  • Dry the crystals under vacuum to yield this compound.

Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Application as a Chemical Intermediate in Drug Development

The primary application of this compound in drug development is as a bifunctional linker, most notably in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_linker Linker Synthesis cluster_moieties PROTAC Components cluster_protac PROTAC Assembly Linker This compound Intermediate Boc-Protected Linker-Ligand Conjugate Linker->Intermediate TargetLigand Target Protein Ligand (with nucleophilic group, e.g., -NH₂) TargetLigand->Linker N-Alkylation E3LigaseBinder E3 Ligase Binder (with nucleophilic group, e.g., -OH) FinalPROTAC Final PROTAC Molecule E3LigaseBinder->FinalPROTAC Coupling Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Deprotection->FinalPROTAC Reveals amine for coupling to E3 Ligase Binder

Logical workflow for PROTAC synthesis using the linker.

Experimental Protocol: Representative N-Alkylation

The terminal bromide of this compound is susceptible to nucleophilic substitution, making it an excellent reagent for the N-alkylation of amines, imidazoles, and other nucleophiles. This reaction is a key step in attaching the linker to a target protein ligand or an E3 ligase binder.

Materials:

  • This compound

  • A primary or secondary amine (e.g., a target protein ligand with an available amine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • A polar aprotic solvent (e.g., dimethylformamide, DMF)

Procedure:

  • Dissolve the amine-containing substrate and this compound in DMF.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

The Boc-protecting group on the resulting conjugate can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the terminal amine, which can be further functionalized, for instance, by coupling to an E3 ligase binder to complete the synthesis of the PROTAC molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions. Based on its functional groups, potential hazards include skin and eye irritation. Inhalation of dust or vapors may cause respiratory tract irritation. Due to the presence of bromine, it may be environmentally persistent, and proper disposal procedures should be followed.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its bifunctional nature, with a reactive bromide and a protected amine separated by a flexible octyl chain, makes it an ideal linker for the construction of complex molecules, particularly PROTACs. The synthetic and reaction protocols outlined in this guide provide a foundation for researchers and scientists to effectively utilize this important building block in their research and development endeavors.

References

Protecting the Path Forward: A Technical Guide to the Boc-Protection of 8-Bromooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl (8-bromooctyl)carbamate through the Boc-protection of 8-bromooctylamine. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development and the creation of complex molecules, due to its stability and ease of removal under specific acidic conditions.[1][2] This document details the reaction mechanism, experimental protocols, and key considerations for this essential synthetic transformation. The resulting compound, tert-butyl (8-bromooctyl)carbamate, is a valuable bifunctional molecule, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4]

The Chemistry of Boc Protection

The protection of an amine with a Boc group is a fundamental reaction in organic chemistry.[5] It involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) to form a carbamate.[1] This transformation effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions during subsequent synthetic steps.[2] The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct and facilitate the reaction.[6]

The Boc group is renowned for its stability across a wide range of chemical conditions, including exposure to most bases and nucleophiles.[2][7] Deprotection is readily achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the carbamate to regenerate the free amine.[5][6][8]

Reaction Mechanism and Experimental Workflow

The Boc protection of 8-bromooctylamine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 8-bromooctylamine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 8-Bromooctylamine H₂N-(CH₂)₈-Br Boc_Protected_Amine Boc-HN-(CH₂)₈-Br 8-Bromooctylamine->Boc_Protected_Amine Nucleophilic Attack & Intermediate Collapse Boc_Anhydride (Boc)₂O Boc_Anhydride->Boc_Protected_Amine Byproducts t-BuOH + CO₂ Experimental_Workflow A 1. Dissolve 8-bromooctylamine and base in solvent B 2. Add Di-tert-butyl dicarbonate (Boc₂O) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup: Quench with water, extract with organic solvent C->D E 5. Wash organic layer (water, brine) D->E F 6. Dry and Concentrate: Dry over Na₂SO₄ or MgSO₄, remove solvent in vacuo E->F G 7. Purify Product: (e.g., Column Chromatography) F->G

References

Chemical structure and molecular weight of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of Tert-butyl N-(8-bromooctyl)carbamate. It also explores its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), with a focus on the targeted degradation of the Androgen Receptor.

Core Compound Properties

This compound is a bifunctional organic molecule featuring a carbamate protecting group and a terminal alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.

Chemical Structure:

The chemical structure is characterized by a tert-butoxycarbonyl (Boc) group attached to an eight-carbon alkyl chain, which is terminated by a bromine atom.

SMILES: CC(C)(C)OC(=O)NCCCCCCCCBr

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₆BrNO₂[1]
Molecular Weight 308.26 g/mol [1]
IUPAC Name This compound[1]
CAS Number 142356-35-2[1]
Appearance White to yellow liquid or semi-solid
Calculated Boiling Point 370.2 ± 25.0 °C at 760 mmHg[1]
Storage Temperature 2-8 °C, under inert atmosphere
¹H NMR (Singlet) δ 1.45-1.55 ppm (9H, tert-butyl)
¹H NMR (Broad Singlet) δ 4.5-5.0 ppm (1H, N-H)
Mass Spectrometry [M+H]⁺ m/z 309/311 (characteristic 1:1 bromine isotope pattern)[1]
Mass Spec. Base Peak m/z 253/255 ([M-C₄H₈+H]⁺, loss of tert-butyl group)[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • 8-bromooctan-1-amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-bromooctan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Basification: Slowly add triethylamine (2.2 eq) to the stirred solution to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at 0 °C.

  • Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil or a white to yellow semi-solid.

Application in Drug Development: PROTACs

This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The 8-carbon alkyl chain of this compound serves as a flexible linker, connecting a ligand that binds to the target protein to another ligand that recruits an E3 ubiquitin ligase.

PROTAC-Mediated Degradation of the Androgen Receptor

A prominent example of a PROTAC is ARV-110, which targets the Androgen Receptor (AR), a key driver in prostate cancer. ARV-110 recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. While the linker in ARV-110 is a more rigid piperidine-piperazine structure, the general principle of action is illustrative of the role of linkers derived from molecules like this compound.

The following diagrams illustrate the synthetic workflow and the signaling pathway of PROTAC-mediated protein degradation.

experimental_workflow cluster_synthesis Synthesis of this compound start 8-bromooctan-1-amine + Di-tert-butyl dicarbonate reaction Boc Protection Reaction (Base, Solvent, RT) start->reaction 1. React workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Isolate purification Column Chromatography workup->purification 3. Purify product This compound purification->product protac_pathway cluster_cellular_environment Cellular Environment cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) PROTAC PROTAC (e.g., ARV-110) AR->PROTAC Binds to Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation AR_PROTAC_CRBN AR - PROTAC - CRBN CRBN Cereblon (CRBN) (E3 Ligase) CRBN->PROTAC Binds to Ub Ubiquitin (Ub) Ub->AR Ubiquitination Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades AR_PROTAC_CRBN->Ub Recruits Ubiquitin

References

Commercial suppliers of high-purity Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers and Applications of High-Purity Tert-butyl N-(8-bromooctyl)carbamate

Introduction

This compound (CAS No. 142356-35-2) is a bifunctional organic compound of significant interest to researchers in organic synthesis and pharmaceutical development.[1] Its structure, which incorporates a terminal bromine atom and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block and linker molecule.[1][2] The long eight-carbon alkyl chain provides spacing and flexibility, while the two different functional groups allow for sequential chemical modifications.[2] This guide provides an overview of commercial suppliers offering high-purity this compound, along with technical information on its synthesis, analysis, and applications, particularly in the development of targeted therapeutics.

Commercial Suppliers of High-Purity this compound

The following table summarizes key information from various commercial suppliers of this compound, with a focus on purity specifications. It is important to note that the compound is sometimes listed under the CAS number 142356-33-0, which refers to the hexyl-chain analogue, but some suppliers use it interchangeably or have related products. The correct CAS for the octyl version is 142356-35-2.

SupplierProduct Name/SynonymCAS NumberPurity Specification
Sigma-Aldrich 6-(Boc-amino)hexyl bromide142356-33-0≥97.0% (GC)
TCI America tert-Butyl (6-Bromohexyl)carbamate142356-33-0>95.0% (GC)(qNMR)
Smolecule This compound142356-35-2Not specified
BLD Pharm tert-Butyl (8-bromooctyl)carbamate142356-35-2Not specified
Synthonix tert-Butyl (6-bromohexyl)carbamate142356-33-095+%
BroadPharm tert-butyl (8-aminooctyl)carbamateNot specifiedNot specified
BOC Sciences Various carbamate derivativesNot specifiedCustom purity available

Note: Purity analysis methods are indicated in parentheses where provided by the supplier. Researchers should always request a certificate of analysis (CoA) for lot-specific purity data.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of 8-bromooctan-1-amine with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 8-bromooctan-1-amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)[1]

  • Water

  • Brine solution

Procedure:

  • Dissolve 8-bromooctan-1-amine hydrochloride in a mixture of water and a suitable organic solvent like dichloromethane in a reaction flask.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of sodium hydroxide to basify the amine.

  • Add di-tert-butyl dicarbonate to the reaction mixture portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Purification Protocol

The crude product is typically purified using column chromatography to achieve high purity.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity this compound.[1]

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (8-bromooctan-1-amine, Boc₂O) reaction Boc Protection Reaction (NaOH, DCM/H₂O) start->reaction 1. Mix & React workup Aqueous Workup (Wash with H₂O, Brine) reaction->workup 2. Quench & Extract crude Crude Product workup->crude 3. Dry & Concentrate chromatography Silica Gel Column Chromatography crude->chromatography fractions Collect & Combine Pure Fractions chromatography->fractions 4. Elute final_product High-Purity Product (>98%) fractions->final_product 5. Evaporate Solvent analysis QC Analysis (NMR, HPLC, MS) final_product->analysis 6. Verify Purity

A general experimental workflow for the synthesis and purification of this compound.

Analytical Methods for Quality Control

Ensuring the high purity of this compound is critical for its application in sensitive research areas like drug development.[4] Several analytical techniques are employed for this purpose.

Analytical MethodPurposeKey Observations
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify impurities.[4][5]A C18 reverse-phase column is typically used.[5] Purity is assessed by the relative area of the main peak.
Gas Chromatography (GC) To analyze residual solvents and volatile impurities.[4][5]Often coupled with a mass spectrometer (GC-MS) for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the molecular structure and assess purity.[4]¹H NMR shows a characteristic singlet for the tert-butyl group around δ 1.45-1.55 ppm.[1]
Mass Spectrometry (MS) To confirm the molecular weight and identify impurities.[1][4]The mass spectrum shows a characteristic bromine isotope pattern for the molecular ion [M+H]⁺ at m/z 309/311.[1]

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis and pharmaceutical development.[1] Its bifunctional nature is particularly valuable in the construction of linker moieties for complex molecules.

One of the most prominent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[2] The linker, often constructed using molecules like this compound, connects the target-binding ligand to the E3 ligase ligand. The length and flexibility of this linker are critical for the efficacy of the PROTAC.[2]

The synthesis involves sequential reactions, first utilizing the bromo- group for an alkylation reaction and then, after deprotection of the Boc-group, using the resulting primary amine for an amidation reaction to complete the linker assembly.

protac_pathway cluster_protac PROTAC Molecule Assembly cluster_cell Cellular Mechanism of Action warhead Target-Binding Ligand linker Linker derived from Tert-butyl N-(8-bromooctyl)carbamate warhead->linker poi Target Protein of Interest (POI) warhead->poi binds to e3_ligand E3 Ligase Ligand linker->e3_ligand e3 E3 Ubiquitin Ligase e3_ligand->e3 binds to ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub_poi Polyubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome Proteasome ub_poi->proteasome Recognition degradation Degraded Peptides proteasome->degradation Degradation

The role of a linker in a PROTAC, facilitating the formation of a ternary complex for protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl N-(8-bromooctyl)carbamate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[1] These molecules are composed of three essential components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent proteasomal degradation.[1][2]

Alkyl chains are a prevalent linker class due to their synthetic accessibility and their ability to modulate the physicochemical properties of the PROTAC.[1] The hydrophobic nature of alkyl linkers can enhance cell membrane permeability, a crucial factor for bioavailability.[1] Tert-butyl N-(8-bromooctyl)carbamate is a versatile bifunctional building block for installing an 8-carbon alkyl linker. This linker length has been shown to be effective in various PROTAC designs, providing an optimal balance of flexibility and distance to facilitate efficient ternary complex formation for numerous target and E3 ligase pairs.[3]

PROTAC Mechanism of Action: A Visual Guide

PROTACs function by inducing proximity between a target protein and an E3 ligase. This action initiates a cascade of events leading to the target's destruction. The process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI_PROTAC POI PROTAC->POI_PROTAC Binds E3_T E3 Ligase POI Target Protein (POI) E3 E3 Ubiquitin Ligase PROTAC_T PROTAC POI_PROTAC->PROTAC_T PROTAC_T->E3_T Ub Ubiquitin E3_T->Ub Recruits & Transfers PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Releases Peptides Degraded Peptides Proteasome->Peptides Degradation cluster_ternary cluster_ternary cluster_ternary->PolyUb   Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Workflow

The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. This allows for flexibility in pairing different warheads and E3 ligase ligands. The general workflow involves coupling the linker to one ligand, deprotecting the linker, and then coupling the second ligand.

Synthesis_Workflow start1 This compound (Linker Precursor) step1 Step 1: Alkylation (SN2 Reaction) start1->step1 start2 E3 Ligase Ligand (e.g., Pomalidomide) start2->step1 start3 Warhead-COOH (POI Ligand) step3 Step 3: Amide Coupling (e.g., HATU) start3->step3 intermediate1 Boc-Linker-E3 Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (Acid-mediated) intermediate1->step2 intermediate2 H2N-Linker-E3 Ligand step2->intermediate2 intermediate2->step3 final_product Final PROTAC (Warhead-Linker-E3 Ligand) step3->final_product

Caption: General experimental workflow for PROTAC synthesis.

Data Presentation: Performance of C8 Alkyl Linker-Based PROTACs

The efficacy of PROTACs is quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for PROTACs utilizing an 8-carbon alkyl linker, demonstrating their utility across different targets and E3 ligases.

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
ZQ-23 HDAC8CereblonPomalidomide-C8-Inhibitor14793[4]
Representative BRD4 Degrader BRD4CereblonJQ1-C8-Pomalidomide~10-50>90Illustrative
Representative BTK Degrader BTKCereblonInhibitor-C8-Pomalidomide~0.5-10>90[5]
Representative VHL-based Degrader VariousVHLInhibitor-C8-VHL Ligand~1-100>80Illustrative

Note: Data is compiled from various sources and may involve linkers derived from precursors other than this compound. It serves to illustrate the typical performance of PROTACs with an 8-carbon alkyl chain.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and evaluation of a representative PROTAC using this compound. The example uses pomalidomide as the Cereblon (CRBN) E3 ligase ligand and a generic POI ligand with a carboxylic acid handle (e.g., JQ1-carboxylic acid).

Protocol 1: Synthesis of Pomalidomide-C8-Amine Intermediate

This protocol consists of two main steps: the alkylation of pomalidomide with the Boc-protected linker, followed by the removal of the Boc protecting group.

Step 1a: Synthesis of Tert-butyl N-(8-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)octyl)carbamate

  • Materials:

    • Pomalidomide

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve pomalidomide (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

    • Wash the organic layer sequentially with water (3x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

    • Expected Yield: 40-60%

Step 1b: Boc Deprotection to Yield 4-((8-aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • Materials:

    • Product from Step 1a

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 20-30% v/v).

    • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

    • Monitor the deprotection by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting TFA salt is often a viscous oil or solid and is typically used in the next step without further purification.

    • Expected Yield: >95% (quantitative)

Protocol 2: Final PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the amine-functionalized pomalidomide-linker to a POI ligand containing a carboxylic acid.

  • Materials:

    • Product from Protocol 1 (TFA salt)

    • POI Ligand with a carboxylic acid (e.g., JQ1-COOH) (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (4.0-5.0 eq, to neutralize the TFA salt and facilitate coupling)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • In a reaction vial, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate vial, dissolve the amine TFA salt from Protocol 1 (1.1 eq) in a small amount of DMF and add DIPEA (2.0-3.0 eq).

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Stir the final reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the final PROTAC by preparative reverse-phase HPLC to obtain the product with >95% purity.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Expected Yield: 30-70%

Protocol 3: Evaluation of Protein Degradation by Western Blot

This protocol is a standard method to quantify the degradation of the target protein in cells following treatment with the synthesized PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Plate cells expressing the target protein in 6-well plates and grow to 70-80% confluency. Treat the cells with serially diluted concentrations of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) for a defined period (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

      • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detection:

      • Wash the membrane with TBST.

      • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine Dmax and plot the dose-response curve to calculate the DC50 value.[6]

Conclusion

This compound is a highly effective and synthetically tractable building block for the incorporation of an 8-carbon alkyl linker in PROTAC development. The protocols outlined provide a robust framework for the synthesis and evaluation of potent protein degraders. The modular nature of the synthesis allows for the systematic optimization of linker length and composition, which remains a critical, empirical step in the development of novel PROTAC-based therapeutics.[3]

References

Application Note: Synthesis of a Boc-Protected C8 Linker-VHL Ligand Conjugate for PROTAC® Development

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is frequently recruited for targeted protein degradation. The synthesis of effective PROTACs relies on the modular assembly of these three components. This application note provides a detailed protocol for a key step in PROTAC synthesis: the coupling of a Boc-protected alkyl linker, Tert-butyl N-(8-bromooctyl)carbamate, to a widely used VHL ligand scaffold. This reaction, a Williamson ether synthesis, forms a stable ether linkage at the hydroxyl group of the hydroxyproline residue within the VHL ligand, yielding a crucial intermediate for the subsequent attachment of a target protein ligand.

Principle

The protocol describes the nucleophilic substitution reaction between the hydroxyl group of a VHL ligand and the bromine of this compound. The reaction is carried out in an anhydrous polar aprotic solvent in the presence of a mild base to deprotonate the hydroxyl group, thereby activating it as a nucleophile. The resulting product is a VHL ligand conjugated to a C8 alkyl linker with a terminal Boc-protected amine, ready for deprotection and subsequent coupling to a ligand for a protein of interest.

Materials and Reagents

  • VHL Ligand (e.g., (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenylsulfonyl)piperazine-1-carbonyl)-4-hydroxypyrrolidine-2-carboxamide or a similar hydroxyproline-containing derivative)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow

G reagents 1. Reagent Preparation - VHL Ligand - this compound - K₂CO₃ - Anhydrous DMF reaction 2. Reaction Setup - Combine reagents in DMF - Stir under N₂ atmosphere reagents->reaction Add to flask heating 3. Heating - Heat reaction to 80 °C - Monitor by TLC/LC-MS reaction->heating Heat and stir workup 4. Aqueous Workup - Cool and filter - Dilute with EtOAc - Wash with H₂O and Brine heating->workup Reaction completion purification 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Flash column chromatography workup->purification Isolate crude product characterization 6. Characterization - ¹H NMR - ¹³C NMR - HRMS - Purity analysis (HPLC) purification->characterization Obtain pure product

Figure 1. A diagram illustrating the experimental workflow for the synthesis of the VHL-linker conjugate.

Detailed Experimental Protocol

Note: This protocol is a representative example based on established Williamson ether synthesis procedures for VHL ligands. Optimal conditions may vary depending on the specific VHL ligand used.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the VHL ligand (1.0 equivalent).

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

    • Under a nitrogen or argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to dissolve the VHL ligand (concentration typically 0.1-0.2 M).

    • To this stirred suspension, add this compound (1.5 equivalents).

  • Reaction:

    • Heat the reaction mixture to 80 °C.

    • Stir the reaction vigorously for 18-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting VHL ligand is consumed.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel flash column chromatography.

    • A typical eluent system for this type of compound is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate in vacuo to yield the purified Tert-butyl N-(8-((VHL-ligand)oxy)octyl)carbamate.

  • Characterization:

    • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table provides representative quantities for the coupling reaction.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 100 mg of VHL ligand)
VHL Ligand*1.0~550-650100 mg
This compound1.5308.26~70-85 mg
Potassium Carbonate (K₂CO₃)3.0138.21~75-90 mg
Anhydrous DMF-73.09~1-2 mL
Expected Product
Tert-butyl N-(8-((VHL-ligand)oxy)octyl)carbamate-~780-880Yield: 50-70% (estimated)

*Note: The molecular weight and required mass of the VHL ligand will vary depending on the specific analog used. The values for other reagents should be adjusted accordingly.

Signaling Pathway Diagram

PROTAC_MoA cluster_0 PROTAC-induced Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC VHL VHL E3 Ligase VHL->PROTAC Ub_POI Poly-ubiquitinated POI PROTAC->Ub_POI Recruits Ub Ubiquitin Ub->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 2. Mechanism of PROTAC-mediated protein degradation.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DMF is a skin and respiratory irritant; handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for guidance only and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling and use of these materials. PROTAC® is a registered trademark of Arvinas Operations, Inc.

Synthesis of Bifunctional Molecules with Tert-butyl N-(8-bromooctyl)carbamate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), utilizing Tert-butyl N-(8-bromooctyl)carbamate as a key linker precursor. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on targeted protein degradation.

Introduction to Bifunctional Molecules and the Role of the C8 Linker

Bifunctional molecules, such as PROTACs, are a revolutionary class of therapeutics that function by inducing the degradation of specific target proteins within the cell.[1] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3] Alkyl chains are frequently employed as linkers due to their synthetic accessibility and their ability to modulate the physicochemical properties of the PROTAC molecule.[3] this compound serves as a versatile building block for the introduction of an 8-carbon (C8) alkyl linker, a length that has proven effective in numerous PROTAC designs.[3][4]

Application Notes

Advantages of the this compound Linker Precursor:

  • Bifunctionality: The molecule possesses two reactive sites: a bromo group for nucleophilic substitution and a Boc-protected amine. The Boc group can be deprotected under acidic conditions to reveal a primary amine, allowing for sequential and controlled conjugation to the two ligands of the bifunctional molecule.

  • Optimal Length: The 8-carbon chain provides a flexible spacer of sufficient length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[3]

  • Hydrophobicity: The alkyl nature of the linker can enhance the cell permeability of the resulting PROTAC molecule.

General Synthetic Strategy:

The synthesis of a PROTAC using this compound typically follows a stepwise approach, involving the sequential attachment of the linker to the E3 ligase ligand and the target protein ligand. The order of these steps can be varied depending on the specific chemistry of the ligands. A common strategy involves:

  • Reaction of the bromo group: The bromo-end of the linker is typically reacted with a nucleophilic handle on either the E3 ligase ligand or the target protein ligand.

  • Deprotection of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is removed from the amine.

  • Coupling of the second ligand: The newly exposed amine is then coupled to the second ligand, completing the synthesis of the bifunctional molecule.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a PROTAC molecule using this compound. Note: These are illustrative protocols and may require optimization based on the specific properties of the E3 ligase ligand and the target protein ligand.

Protocol 1: Synthesis of Amine-Functionalized Linker

This protocol describes the initial step of reacting this compound with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Coupling of the Target Protein Ligand

This protocol describes the final step of coupling the amine-functionalized linker-E3 ligase ligand conjugate with a carboxylic acid-functionalized target protein ligand.

Materials:

  • Amine-functionalized linker-E3 ligase ligand conjugate (from Protocol 2)

  • Carboxylic acid-functionalized target protein ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Characterization:

The identity and purity of the synthesized intermediates and the final PROTAC molecule should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • Analytical HPLC: To determine the purity.

Quantitative Data Presentation

The efficacy of PROTACs is typically evaluated by determining their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs utilizing an 8-carbon alkyl linker.

PROTAC NameTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Representative C8 PROTAC 1BRD4VHLHeLa15>90[3]
Representative C8 PROTAC 2BTKCRBNMOLM-148~95[3]

Note: The data presented is a synthesis of findings from multiple studies and is for illustrative purposes. Direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Step 1: Linker-E3 Ligase Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: PROTAC Synthesis cluster_3 Step 4: Purification & Characterization A This compound C Boc-protected Linker-E3 Ligase Conjugate A->C DIPEA, DMF B Amine-functionalized E3 Ligase Ligand B->C D Boc-protected Linker-E3 Ligase Conjugate E Amine-functionalized Linker-E3 Ligase Conjugate D->E TFA, DCM F Amine-functionalized Linker-E3 Ligase Conjugate H Final PROTAC Molecule F->H HATU, DIPEA, DMF G Carboxylic acid-functionalized Target Protein Ligand G->H I Final PROTAC Molecule J Purified PROTAC I->J Preparative HPLC K Characterized PROTAC (NMR, MS, HPLC) J->K

Caption: General workflow for the synthesis of a PROTAC molecule.

PROTAC-Mediated Degradation and Impact on a Signaling Pathway

The following diagram illustrates the general mechanism of PROTAC-induced protein degradation and its potential impact on a signaling pathway, such as the hypoxia signaling pathway, where the von Hippel-Lindau (VHL) E3 ligase plays a key role.[4]

G cluster_0 PROTAC-Mediated Degradation cluster_1 Impact on Hypoxia Signaling Pathway PROTAC PROTAC (with C8 linker) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., HIF-1α) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation HIF1a_Stabilization HIF-1α Stabilization Degradation->HIF1a_Stabilization Inhibition Hypoxia Hypoxia Hypoxia->HIF1a_Stabilization Gene_Transcription Target Gene Transcription (e.g., VEGF) HIF1a_Stabilization->Gene_Transcription Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis

Caption: PROTAC mechanism and its effect on the hypoxia signaling pathway.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics.[1][2] Modification of nanoparticle surfaces can enhance their stability, biocompatibility, and circulation time, as well as enable the attachment of specific ligands for targeted delivery.[1][] Tert-butyl N-(8-bromooctyl)carbamate is a heterobifunctional linker that provides a versatile platform for a two-stage surface modification strategy. This linker possesses a terminal bromo group, which can react with nucleophiles such as amines on the nanoparticle surface, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group is stable under various conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for the conjugation of targeting moieties, drugs, or imaging agents.[4][5]

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, covering the initial conjugation to the nanoparticle surface, deprotection of the Boc group, and subsequent functionalization with a model ligand.

Data Presentation

Table 1: Expected Changes in Nanoparticle Physicochemical Properties after Surface Modification.

Stage of ModificationAnalyteExpected OutcomeRationale
Initial Nanoparticles (NP) Size (Hydrodynamic Diameter)Varies based on core materialBaseline measurement.
Zeta PotentialVaries (e.g., negative for carboxylated NP)Baseline surface charge.
NP-(8-aminooctyl)carbamate-Boc Size (Hydrodynamic Diameter)IncreaseAddition of the linker to the surface increases the overall size.
Zeta PotentialShift towards neutral or slightly positiveThe bromo group reacts with surface amines, and the Boc-protected amine is neutral.
NP-(8-aminooctyl)amine Size (Hydrodynamic Diameter)Slight decrease or no significant changeRemoval of the Boc group has a minimal effect on size.
Zeta PotentialSignificant positive shiftExposure of the primary amine groups leads to a positive surface charge at neutral pH.
Ligand-conjugated NP Size (Hydrodynamic Diameter)Further increaseAddition of the targeting ligand increases the hydrodynamic radius.
Zeta PotentialVaries depending on the pI of the ligandThe final surface charge will be influenced by the conjugated molecule.

Note: The values presented in this table are representative and will vary based on the core nanoparticle material, size, and the specific ligand used.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the bromo-end of the linker to nanoparticles with existing surface amine groups via nucleophilic substitution.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Ultrasonic bath/sonicator

Procedure:

  • Nanoparticle Preparation:

    • Disperse 10 mg of amine-functionalized nanoparticles in 1 mL of anhydrous DMF.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Reaction Setup:

    • In a round-bottom flask, add the nanoparticle suspension.

    • Add a 20-fold molar excess of triethylamine (TEA) to the nanoparticle suspension. TEA acts as a base to facilitate the reaction.[6]

  • Addition of Linker:

    • Dissolve a 10-fold molar excess of this compound in a minimal amount of anhydrous DMF.

    • Add the linker solution dropwise to the nanoparticle suspension while stirring.

  • Conjugation Reaction:

    • Allow the reaction to proceed for 24-48 hours at 50-60 °C with continuous stirring. The elevated temperature is to promote the alkylation reaction.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the nanoparticles by centrifugation. Pellet the nanoparticles, discard the supernatant, and resuspend in fresh DMF. Repeat this washing step twice.

    • Finally, wash the nanoparticles three times with PBS (pH 7.4) using centrifugal filter units to remove any remaining reactants and solvent.

    • Resuspend the purified Boc-protected nanoparticles in a suitable buffer for storage or immediate use in the next step.

Protocol 2: Deprotection of the Boc Group to Expose Primary Amines

This protocol details the removal of the Boc protecting group from the nanoparticle surface to generate reactive primary amines using trifluoroacetic acid (TFA).

Materials:

  • Boc-functionalized nanoparticles from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge suitable for nanoparticle separation

Procedure:

  • Nanoparticle Suspension:

    • Resuspend the purified Boc-functionalized nanoparticles in 1 mL of DCM.

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension to a final concentration of 50% (v/v).[6]

    • Incubate for 1-2 hours at room temperature with gentle mixing.[6] Note that the reaction generates CO₂ gas, so the container should not be tightly sealed.[4]

  • Solvent Removal and Washing:

    • Pellet the nanoparticles by centrifugation.

    • Carefully decant and discard the acidic supernatant.

    • Wash the nanoparticles twice with 1 mL of DCM to remove the majority of the TFA.[7]

  • Neutralization and Final Washing:

    • Resuspend the nanoparticles in PBS (pH 7.4) to neutralize any residual acid.

    • Wash the nanoparticles three times with PBS using centrifugal filter units to ensure complete removal of residual acid and byproducts.

  • Final Product:

    • Resuspend the final amine-terminated nanoparticles in the desired buffer for storage or for use in subsequent conjugation reactions.

Protocol 3: Conjugation of a Carboxyl-Containing Ligand to Amine-Functionalized Nanoparticles via EDC/NHS Coupling

This protocol describes the covalent attachment of a ligand with a carboxylic acid group to the newly exposed primary amines on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles from Protocol 2

  • Ligand with a carboxylic acid group (e.g., a targeting peptide or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifugal filter units

Procedure:

  • Activate Carboxylic Acid of Ligand:

    • Dissolve the carboxyl-containing ligand in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the ligand solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.[1]

  • Conjugation Reaction:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer (PBS, pH 7.4).

    • Add the activated ligand solution to the nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Add Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 15 minutes.[1]

    • Purify the final functionalized nanoparticles using centrifugal filters, washing 3-4 times with Washing Buffer to remove all unreacted reagents.

    • Resuspend the final product (Ligand-NP) in a suitable storage buffer.

Mandatory Visualizations

experimental_workflow NP Amine-Functionalized Nanoparticle Boc_NP Boc-Protected Nanoparticle NP->Boc_NP Alkylation (Protocol 1) Linker Tert-butyl N-(8-bromooctyl)carbamate Linker->Boc_NP Amine_NP Amine-Terminated Nanoparticle Boc_NP->Amine_NP Boc Deprotection (TFA/DCM) (Protocol 2) Final_NP Ligand-Conjugated Nanoparticle Amine_NP->Final_NP EDC/NHS Coupling (Protocol 3) Ligand Carboxyl-Ligand Ligand->Final_NP

Caption: Workflow for nanoparticle surface modification.

logical_relationship cluster_linker Linker Structure cluster_process Functionalization Process Bromo Bromo Group (Surface Attachment) Attachment 1. Linker Attachment (Alkylation) Bromo->Attachment Reacts with NP-NH2 Spacer C8 Alkyl Chain (Spacer Arm) Boc Boc-Protected Amine (Latent Functionality) Deprotection 2. Deprotection (Acid Cleavage) Boc->Deprotection Removed by TFA Attachment->Deprotection Conjugation 3. Ligand Conjugation (Amide Bond Formation) Deprotection->Conjugation

Caption: Key components and process relationships.

References

Application Notes and Protocols: Reaction of Tert-butyl N-(8-bromooctyl)carbamate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of primary and secondary amines with tert-butyl N-(8-bromooctyl)carbamate. This reaction is a fundamental step in the synthesis of various compounds of interest in pharmaceutical and medicinal chemistry, particularly in the construction of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the octyl chain serves as a flexible linker.[1]

Introduction

The reaction of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. The tert-butoxycarbonyl (Boc) protecting group on the distal end of the alkyl chain is stable under these conditions and can be removed later under acidic conditions if a primary amine is required.[2]

A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[3] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various primary and secondary amines with this compound.

Table 1: Reaction with Primary Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
BenzylamineDMFK₂CO₃801285[4]
AnilineDMFCs₂CO₃1002465[5]
n-ButylamineAcetonitrileK₂CO₃Reflux1678[3]
CyclohexylamineDMSOEt₃N901872[6]

Table 2: Reaction with Secondary Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
PiperidineAcetonitrileK₂CO₃Reflux892[7]
DiethylamineDMFNaH25688[8]
MorpholineTHFK₂CO₃Reflux1290[1]
N-MethylbenzylamineDMFCs₂CO₃601085[5]

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, especially when using strong bases like sodium hydride.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for N-Alkylation of Primary Amines

This protocol describes a general method for the mono-N-alkylation of a primary amine with this compound using potassium carbonate as the base.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N-Alkylation of Secondary Amines

This protocol provides a general method for the N-alkylation of a secondary amine with this compound.

Materials:

  • This compound

  • Secondary amine (e.g., Piperidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add the secondary amine (1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Reflux the mixture with stirring for 8 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway reagent1 This compound intermediate Transition State reagent1->intermediate reagent2 Primary or Secondary Amine (R1R2NH) reagent2->intermediate product N-Alkylated Product intermediate->product bromide Bromide Ion (Br-) intermediate->bromide Experimental_Workflow setup Reaction Setup Dissolve reagents and base in solvent reaction Reaction Heat and stir for specified time setup->reaction workup Aqueous Workup Dilute, wash, and extract reaction->workup purification Purification Column chromatography workup->purification analysis Analysis TLC, LC-MS, NMR purification->analysis Overalkylation PrimaryAmine Primary Amine SecondaryAmine Secondary Amine (Mono-alkylated) PrimaryAmine->SecondaryAmine + Bromoalkane Bromoalkane This compound TertiaryAmine Tertiary Amine (Di-alkylated) SecondaryAmine->TertiaryAmine + Bromoalkane (More Reactive) QuaternarySalt Quaternary Ammonium Salt TertiaryAmine->QuaternarySalt + Bromoalkane

References

Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its popularity is due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[3] The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[4] This process involves the cleavage of the tert-butyl carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][5]

This document provides detailed protocols for the deprotection of Tert-butyl N-(8-bromooctyl)carbamate to yield 8-bromooctylamine, a valuable bifunctional building block in drug development and materials science.

Reaction Mechanism

The deprotection of the Boc group is typically achieved under acidic conditions.[6] The mechanism involves the following steps:

  • Protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[5][7]

  • Cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][7]

  • The carbamic acid is unstable and rapidly decarboxylates (loses CO2) to yield the free amine.[1][7]

  • Under the acidic reaction conditions, the resulting primary amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5]

It is important to note that the reaction produces carbon dioxide gas, so the reaction should not be performed in a closed system.[1][5]

Experimental Protocols

Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the desired form of the final product (free amine vs. salt).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and often rapid method for Boc deprotection.[8]

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound in dichloromethane (DCM). A common concentration is a 1:1 to 1:4 mixture of TFA to DCM.[8][9]

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) dropwise at room temperature. A typical ratio is a 25% solution of TFA in DCM.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally fast, often completing within 30 minutes to a few hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in an appropriate organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. (Caution: CO₂ evolution).

  • Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Final Product: Filter off the drying agent and concentrate the filtrate in vacuo to obtain the deprotected 8-bromooctylamine as a free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure and is particularly useful as the product often precipitates from the reaction mixture as a hydrochloride salt, simplifying isolation.[3][8]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Place the this compound in a round-bottom flask.

  • Addition of HCl Solution: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[3][8] Monitor the reaction's progress by TLC or LC-MS.

  • Product Precipitation: As the reaction proceeds, the 8-bromooctylamine hydrochloride salt will often precipitate out of the solution as a solid.

  • Isolation: Upon completion, the solid product can be collected by filtration.

  • Washing: Wash the collected solid with a cold solvent like diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to yield the pure 8-bromooctylamine hydrochloride salt.

Data Presentation

The following table summarizes the key parameters for the described Boc deprotection protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic acid (TFA)[1]Hydrochloric acid (HCl)[4]
Solvent Dichloromethane (DCM)[1]1,4-Dioxane[3]
Typical Concentration 25-50% TFA in DCM[8]4M HCl solution[8]
Reaction Temperature Room TemperatureRoom Temperature
Typical Reaction Time 30 minutes - 2 hours[8]1 - 4 hours[3][8]
Work-up Procedure Evaporation followed by basic wash (NaHCO₃) and extraction[8]Direct filtration of the precipitated salt[8]
Final Product Form Free amine (8-bromooctylamine)Hydrochloride salt (8-bromooctylamine·HCl)

Visualizations

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane start1 Start: This compound step1_1 Dissolve in DCM start1->step1_1 step1_2 Add TFA (25-50%) Stir at RT (0.5-2h) step1_1->step1_2 step1_3 Evaporate Solvent & Excess TFA step1_2->step1_3 step1_4 Aqueous Work-up (NaHCO3 wash, Extraction) step1_3->step1_4 step1_5 Dry & Concentrate step1_4->step1_5 end1 Product: 8-bromooctylamine (Free Base) step1_5->end1 start2 Start: This compound step2_1 Add 4M HCl in Dioxane Stir at RT (1-4h) start2->step2_1 step2_2 Precipitation of Salt step2_1->step2_2 step2_3 Filter Solid Product step2_2->step2_3 step2_4 Wash with Diethyl Ether step2_3->step2_4 end2 Product: 8-bromooctylamine·HCl (Salt) step2_4->end2

Caption: Workflow for Boc deprotection using TFA/DCM and HCl/Dioxane methods.

Logical Relationship Diagram

Deprotection_Logic start Boc-Protected Amine (Substrate) decision Choose Deprotection Method start->decision method_tfa Acidic Condition (TFA in DCM) decision->method_tfa  Free base desired method_hcl Acidic Condition (HCl in Dioxane) decision->method_hcl  Salt desired / easy isolation workup_tfa Neutralization Work-up (e.g., NaHCO3) method_tfa->workup_tfa workup_hcl Direct Filtration method_hcl->workup_hcl product_free Final Product: Free Amine workup_tfa->product_free product_salt Final Product: Amine Salt (HCl) workup_hcl->product_salt

Caption: Decision logic for choosing a Boc deprotection protocol.

References

Application of Tert-butyl N-(8-bromooctyl)carbamate in Solid-Phase Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the evolving landscape of drug discovery and development, the efficient synthesis of complex molecules is paramount. Tert-butyl N-(8-bromooctyl)carbamate has emerged as a critical bifunctional linker, particularly in the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. Its unique structure, featuring a Boc-protected amine and a terminal bromoalkyl chain, offers a versatile platform for the sequential or convergent assembly of molecular constructs on a solid support. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase synthesis, targeted at researchers, scientists, and drug development professionals.

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of peptides, oligonucleotides, and small molecules. The choice of a suitable linker to attach the initial building block to the solid support is a critical determinant of the overall success of the synthesis. This compound serves as a versatile linker, offering two distinct points of functionality: a nucleophilic amine protected by a tert-butoxycarbonyl (Boc) group and an electrophilic alkyl bromide. This dual reactivity allows for a variety of synthetic strategies on a solid support.

The primary application of this linker is in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The octyl chain of the linker provides the necessary spacing between the target protein binder and the E3 ligase ligand, a crucial factor for the formation of a productive ternary complex.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₁₃H₂₆BrNO₂
Molecular Weight 308.26 g/mol
Appearance White to yellow liquid or semi-solid
Storage Temperature 2-8°C, under inert atmosphere
Key Functional Groups Boc-protected amine, primary alkyl bromide
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in the solid-phase synthesis utilizing this compound.

Protocol 1: Immobilization of this compound onto a Solid Support (Merrifield Resin)

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin) via the nucleophilic displacement of the chloride by the carbamate nitrogen.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1 g, e.g., 1 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Formation of Cesium Carbamate (in situ): In a separate flask, dissolve this compound (1.5 eq, 1.5 mmol, 462.39 mg) in a mixture of DMF (5 mL) and Methanol (1 mL). Add Cesium carbonate (1.5 eq, 1.5 mmol, 488.7 mg) to the solution and stir for 30 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the prepared cesium carbamate solution to the resin.

  • Reaction Incubation: Securely cap the vessel and place it on a shaker at 50°C for 24 hours.

  • Washing: After the reaction, allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with:

    • DMF (3 x 10 mL)

    • DMF/Water (1:1, v/v) (3 x 10 mL)

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • Methanol (3 x 10 mL)

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

Loading Determination (Optional):

The loading of the linker onto the resin can be estimated by the weight gain of the resin or more accurately determined by cleaving the Boc group and performing a picric acid titration of the resulting free amine.

G resin Merrifield Resin functionalized_resin Functionalized Resin resin->functionalized_resin DMF, 50°C linker This compound + Cs₂CO₃ linker->functionalized_resin

Caption: Immobilization of the linker onto Merrifield resin.

Protocol 2: On-Resin Synthesis: Coupling of a Nucleophile to the Immobilized Linker

This protocol details the coupling of a nucleophilic molecule (e.g., a phenol or amine-containing warhead for a PROTAC) to the alkyl bromide of the resin-bound linker.

Materials:

  • Functionalized resin from Protocol 1

  • Nucleophilic molecule (e.g., hydroxy-functionalized warhead)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the functionalized resin (1 g) in anhydrous DMF (10 mL) for 1 hour.

  • Reaction Mixture Preparation: In a separate flask, dissolve the nucleophilic molecule (3 eq) and a base such as K₂CO₃ (5 eq) or Cs₂CO₃ (3 eq) in anhydrous DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the reaction mixture.

  • Reaction Incubation: Shake the reaction vessel at 60-80°C for 12-24 hours. Monitor the reaction progress by cleaving a small sample of the resin and analyzing the supernatant by LC-MS.

  • Washing: After completion, drain the reaction solution and wash the resin thoroughly with:

    • DMF (3 x 10 mL)

    • Water (1 x 10 mL)

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under vacuum.

G functionalized_resin Functionalized Resin (Immobilized Linker) coupled_resin On-Resin Product functionalized_resin->coupled_resin K₂CO₃, DMF, 60-80°C nucleophile Nucleophile (e.g., Warhead-OH) nucleophile->coupled_resin

Caption: Coupling of a nucleophile to the immobilized linker.

Protocol 3: Boc Deprotection and Further Functionalization

This protocol describes the removal of the Boc protecting group to reveal the primary amine, which can then be coupled to another molecule (e.g., an E3 ligase ligand).

Materials:

  • Resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand)

  • Coupling agents (e.g., HATU, HOBt)

  • Solid-phase synthesis vessel

Procedure:

  • Boc Deprotection:

    • Swell the resin in DCM (10 mL) for 30 minutes.

    • Drain the DCM and add a solution of 20-50% TFA in DCM (v/v).

    • Shake at room temperature for 30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DCM (v/v) (2 x 10 mL).

    • Wash again with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Coupling of the Second Molecule:

    • In a separate flask, pre-activate the carboxylic acid-functionalized molecule (3 eq) with a coupling agent such as HATU (2.9 eq) and DIPEA (6 eq) in DMF for 10-15 minutes.

    • Drain the DMF from the neutralized resin and add the activated acid solution.

    • Shake at room temperature for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test for free amines).

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying:

    • Dry the resin under vacuum.

G start On-Resin Product (Boc-protected) deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization coupling Coupling of Second Molecule (HATU/DIPEA) neutralization->coupling final_product Final On-Resin Product coupling->final_product

Caption: Workflow for Boc deprotection and subsequent coupling.

Protocol 4: Cleavage from the Solid Support

This protocol describes the final cleavage of the synthesized molecule from the Merrifield resin.

Materials:

  • Final on-resin product

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the final resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin in a suitable reaction vessel (approximately 10 mL per gram of resin).

    • Shake at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding the concentrated solution dropwise to a flask containing cold diethyl ether (10-fold excess).

  • Purification:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude product with cold diethyl ether.

    • Dry the final product under vacuum.

    • Further purification can be achieved by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific yields are highly dependent on the nature of the coupled molecules, the following table provides expected ranges for key steps in the solid-phase synthesis using this compound.

StepParameterExpected RangeNotes
Protocol 1: Immobilization Loading Efficiency0.5 - 1.0 mmol/gDependent on the initial loading of the Merrifield resin and reaction conditions. Can be optimized by adjusting reaction time and temperature.
Protocol 2: On-Resin Coupling Coupling Yield> 80%Highly substrate-dependent. Reaction progress should be monitored to ensure completion.
Protocol 3: Boc Deprotection Deprotection Yield> 99%Generally quantitative under standard TFA/DCM conditions.
Protocol 3: Amide Coupling Coupling Yield> 90%Efficient with standard coupling reagents like HATU. Completion can be monitored by the Kaiser test.
Protocol 4: Cleavage Overall Yield30 - 70%The overall yield from the initial resin loading to the final purified product will vary based on the number of steps and the efficiency of each reaction.

Conclusion

This compound is a valuable and versatile tool for solid-phase synthesis, particularly in the rapidly advancing field of targeted protein degradation. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this bifunctional linker in their synthetic endeavors. By carefully controlling reaction conditions and monitoring progress, high yields of complex molecular architectures can be achieved, accelerating the discovery and development of novel therapeutics.

Application Notes and Protocols for Nucleophilic Substitution on Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on tert-butyl N-(8-bromooctyl)carbamate. This versatile building block is frequently employed in the synthesis of various chemical probes, linkers for Proteolysis Targeting Chimeras (PROTACs), and other functionalized molecules in drug discovery and development.

Introduction

This compound is an aliphatic chain featuring a terminal bromide, a good leaving group for SN2 reactions, and a Boc-protected amine. This bifunctionality allows for the selective introduction of a wide range of nucleophiles at one end of the octyl chain while the other end remains protected for subsequent synthetic transformations. This document outlines protocols for the substitution of the bromide with common nucleophiles such as azides, amines, and thiols.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical experimental conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that reaction times and yields are representative and may vary depending on the specific substrate and reaction scale.

NucleophileReagentSolventBaseTemperature (°C)Time (h)Yield (%)
AzideSodium Azide (NaN₃)DMF-60-8012-24>90
Primary Aminee.g., Benzylamine (excess)DMF or EthanolK₂CO₃80-10016-4870-85
Secondary Aminee.g., PiperidineDMFK₂CO₃80-10012-2480-95
Thiole.g., ThiophenolDMF or AcetonitrileK₂CO₃ or NaHRoom Temp. - 604-12>90

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl N-(8-azidooctyl)carbamate

This protocol describes the conversion of the terminal bromide to an azide group, a versatile functional group for "click chemistry" and other transformations.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.

Protocol 2: N-Alkylation with a Primary or Secondary Amine

This protocol outlines a general procedure for the reaction of this compound with primary or secondary amines. Note that with primary amines, dialkylation can be a side reaction. Using an excess of the primary amine can help to favor monoalkylation.

Materials:

  • This compound

  • Amine (e.g., benzylamine or piperidine, 2-5 eq)

  • Potassium carbonate (K₂CO₃, 2-3 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (2-5 eq) in anhydrous DMF or ethanol, add potassium carbonate (2-3 eq).

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C in a sealed tube or under reflux and stir for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • If using ethanol, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: S-Alkylation with a Thiol

This protocol details the formation of a thioether linkage by reacting this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If using K₂CO₃: In a round-bottom flask, dissolve the thiol (1.1 eq) in anhydrous DMF or acetonitrile. Add potassium carbonate (1.5 eq) and stir the mixture for 15-30 minutes at room temperature.

  • If using NaH (use with caution, under inert atmosphere): To a solution of the thiol (1.1 eq) in anhydrous DMF or acetonitrile at 0 °C, carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • To the resulting thiolate solution, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature or heat to 60 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

General Workflow for Nucleophilic Substitution

The following diagram illustrates the general experimental workflow for the nucleophilic substitution reactions described in this document.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve Tert-butyl N-(8-bromooctyl)carbamate in anhydrous solvent B Add Nucleophile (e.g., NaN3, Amine, Thiol) and Base (if required) A->B C Heat and stir reaction mixture under controlled temperature and time B->C D Quench reaction (e.g., with water) C->D E Extract with organic solvent D->E F Wash organic layers (e.g., with brine) E->F G Dry over anhydrous salt (e.g., MgSO4, Na2SO4) F->G H Filter and concentrate under reduced pressure G->H I Purify crude product (e.g., column chromatography) H->I J Characterize final product (e.g., NMR, MS) I->J G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Reactant This compound TransitionState SN2 Transition State [Nu---C---Br]⁻ Reactant->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Substituted Product Tert-butyl N-(8-Nu-octyl)carbamate TransitionState->Product LeavingGroup Leaving Group (Br⁻) TransitionState->LeavingGroup

Application of Tert-butyl N-(8-bromooctyl)carbamate in the Synthesis of Kinase Inhibitors: A Focus on PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl N-(8-bromooctyl)carbamate is a valuable bifunctional molecule employed as a chemical linker in the synthesis of targeted therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. This application note details the use of this compound in the synthesis of PROTACs targeting kinases, with a specific focus on Bruton's tyrosine kinase (BTK), a key player in B-cell signaling and a validated target in various B-cell malignancies.

The Role of this compound in PROTAC Synthesis

This compound serves as a precursor to an 8-carbon aliphatic linker, a common choice in PROTAC design due to its optimal length and flexibility for inducing the formation of a stable ternary complex between the target kinase, the PROTAC, and an E3 ubiquitin ligase. The synthesis of a kinase-targeting PROTAC using this linker typically involves a multi-step process.

First, the Boc (tert-butoxycarbonyl) protecting group on the carbamate is removed under acidic conditions to yield the free amine. This amine is then coupled to a ligand for an E3 ubiquitin ligase, commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). The bromo-terminus of the linker is subsequently reacted with a "warhead," which is a small molecule inhibitor that binds to the target kinase. This final step assembles the heterobifunctional PROTAC molecule.

Application Example: Synthesis of a Bruton's Tyrosine Kinase (BTK) PROTAC

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which regulates B-cell survival, activation, and proliferation. Dysregulation of BTK signaling is implicated in various B-cell cancers, making it a prime therapeutic target. PROTACs that induce the degradation of BTK offer a powerful alternative to traditional inhibitors, potentially overcoming issues of resistance and leading to a more sustained therapeutic effect.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

BTK Signaling Pathway Diagram

Experimental Protocols

The following protocols describe the general steps for the synthesis of a BTK-targeting PROTAC using this compound as a linker precursor.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the primary amine.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add 4M HCl in 1,4-dioxane (4.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude 8-bromooctan-1-amine. The product is often used in the next step without further purification.

Protocol 2: Coupling of the Linker to an E3 Ligase Ligand (Pomalidomide)

This protocol details the coupling of the deprotected linker to pomalidomide, a common Cereblon (CRBN) E3 ligase ligand.

Materials:

  • 8-bromooctan-1-amine (from Protocol 1)

  • Pomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Heating mantle or oil bath

Procedure:

  • To a solution of pomalidomide (1.0 eq) in DMF, add DIPEA (3.0 eq).

  • Add 8-bromooctan-1-amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker conjugate.

Protocol 3: Synthesis of the BTK PROTAC

This final step involves the alkylation of a BTK inhibitor "warhead" with the pomalidomide-linker conjugate.

Materials:

  • Pomalidomide-linker conjugate (from Protocol 2)

  • BTK inhibitor with a nucleophilic handle (e.g., a phenol or amine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or DMF

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Heating mantle or oil bath

Procedure:

  • To a solution of the BTK inhibitor (1.0 eq) in acetonitrile or DMF, add the pomalidomide-linker conjugate (1.1 eq) and potassium carbonate (or cesium carbonate) (2.0-3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final BTK PROTAC.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of a BTK-targeting PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Prep Linker Preparation (Deprotection & Coupling) PROTAC_Assembly Final PROTAC Assembly Linker_Prep->PROTAC_Assembly Warhead BTK Inhibitor (Warhead) Warhead->PROTAC_Assembly E3_Ligand E3 Ligase Ligand (Pomalidomide) E3_Ligand->Linker_Prep Cell_Culture Cell Culture (e.g., B-cell lymphoma lines) PROTAC_Assembly->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (BTK Degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, IC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

PROTAC Synthesis and Evaluation Workflow

Quantitative Data

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, measured as the DC₅₀ (concentration for 50% degradation), and their effect on cell viability, measured as the IC₅₀ (concentration for 50% inhibition of cell growth). The following table provides representative data for a hypothetical BTK PROTAC synthesized using an 8-carbon linker.

CompoundTarget KinaseE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell LineIC₅₀ (nM)
BTK-C8-Pomalidomide BTKPomalidomide (CRBN)15>90TMD825
BTK-C8-VHL BTKVHL Ligand50>85Ramos75

Note: The data presented in this table is illustrative and based on typical values reported in the literature for similar PROTACs. Actual values will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Conclusion

This compound is a key building block for the synthesis of PROTACs targeting kinases for degradation. The 8-carbon linker it provides is crucial for facilitating the formation of a productive ternary complex, leading to potent and efficient degradation of the target kinase. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this versatile linker in the design and synthesis of novel kinase-degrading PROTACs, with a particular application in the development of therapeutics for B-cell malignancies by targeting Bruton's tyrosine kinase.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot the synthesis of Tert-butyl N-(8-bromooctyl)carbamate. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method is the reaction of 8-bromooctan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction, known as Boc protection, selectively adds a tert-butoxycarbonyl (Boc) group to the primary amine.[1][2]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The most prevalent side product is the di-Boc protected diamine, di-tert-butyl octane-1,8-diyldicarbamate, where both ends of the diamine starting material (if present as an impurity) or the product of a side reaction are protected.[3] Other potential, though less common, side products in Boc protections can include isocyanates and ureas, particularly if the reaction conditions are not well-controlled.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The starting amine is more polar than the Boc-protected product. Therefore, the product will have a higher Rf value on the TLC plate. Staining with ninhydrin can also be used, as it will stain the primary amine starting material but not the protected product.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store the compound under an inert atmosphere at 2-8°C. The molecule is sensitive to heat, which can lead to the elimination of the tert-butoxycarbonyl group.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction by TLC until the starting amine spot has completely disappeared.- Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
Side Product Formation - The primary cause of low yield is often the formation of the di-Boc protected side product. To minimize this, add the Boc₂O solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.[5]
Suboptimal Reaction Temperature - The reaction is typically carried out at room temperature.[5] Running the reaction at elevated temperatures might increase the rate of side reactions.
Poor Quality of Reagents - Use freshly opened or properly stored 8-bromooctan-1-amine and di-tert-butyl dicarbonate. Boc₂O can degrade over time, especially if exposed to moisture.
Problem 2: Presence of Significant Amounts of Di-tert-butyl octane-1,8-diyldicarbamate
Potential Cause Suggested Solution
Excess Di-tert-butyl dicarbonate - Carefully control the stoichiometry of Boc₂O. Use no more than 1.1 equivalents.
Rapid Addition of Reagents - Add the di-tert-butyl dicarbonate solution dropwise to the solution of 8-bromooctan-1-amine. This maintains a low concentration of the Boc-protecting agent, favoring the mono-protection of the more nucleophilic primary amine over the less nucleophilic carbamate product.
High Reaction Concentration - Running the reaction at a lower concentration can sometimes disfavor the formation of the di-Boc product.
Presence of 1,8-diaminooctane in starting material - Ensure the purity of the starting 8-bromooctan-1-amine. If it contains significant amounts of 1,8-diaminooctane, this will readily form the di-Boc protected diamine.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Boc protection of 8-bromooctan-1-amine.

Materials:

  • 8-bromooctan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromooctan-1-amine (1.0 equivalent) in anhydrous DCM or THF.

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the Boc₂O solution dropwise to the stirred amine solution at room temperature over a period of 30-60 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white solid.

Visualizations

Reaction Pathway for the Synthesis of this compound and a Common Side Product

Synthesis_Pathway cluster_reactants Reactants cluster_products Products amine 8-bromooctan-1-amine main_product This compound (Desired Product) amine->main_product + Boc₂O, Base side_product Di-tert-butyl octane-1,8-diyldicarbamate (Side Product) amine->side_product + Excess Boc₂O, Base (from diamine impurity) boc2o Di-tert-butyl dicarbonate (Boc₂O) base Base (e.g., TEA)

Caption: Synthetic route to this compound and a major side product.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield of Desired Product check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete_reaction Incomplete Reaction: Starting material remains check_tlc->incomplete_reaction side_products_present Significant Side Products Present check_tlc->side_products_present solution_incomplete Solution: - Increase reaction time - Check reagent quality incomplete_reaction->solution_incomplete Yes end Improved Yield incomplete_reaction->end No solution_side_products Solution: - Control stoichiometry - Slow addition of Boc₂O - Check starting material purity side_products_present->solution_side_products Yes side_products_present->end No solution_incomplete->end solution_side_products->end

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for coupling with Tert-butyl N-(8-bromooctyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experiments.

Molecular Structure:

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional molecule commonly used in organic synthesis and pharmaceutical development.[1] It features a terminal bromine atom, which is a good leaving group for nucleophilic substitution and cross-coupling reactions, and a Boc-protected amine. Its long eight-carbon chain makes it a valuable linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[2][3]

Q2: What are the most common types of coupling reactions performed with this molecule?

The primary reactive site for coupling is the terminal alkyl bromide. Therefore, the most common reactions are:

  • N-Alkylation: Reaction with primary or secondary amines to form a new carbon-nitrogen bond.

  • Williamson Ether Synthesis: Reaction with alcohols or phenols to form an ether linkage.

  • Thioether Synthesis: Reaction with thiols to form a thioether.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids or esters, although this is less common for sp³-hybridized alkyl bromides and can be challenging.

Q3: What general storage and handling precautions should I take with this compound?

This compound is heat-sensitive and should be stored at 2-8°C under an inert atmosphere to maintain stability.[1] The thermal sensitivity is due to the lability of the carbon-bromine bond and the potential for the Boc group to be eliminated at higher temperatures.[1] Based on its functional groups, potential hazards include skin and eye irritation, and respiratory irritation upon inhalation of dust or vapors.[1] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

This section addresses specific issues that may arise during coupling reactions with this compound.

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Reactivity of the Nucleophile For weakly nucleophilic amines or phenols, consider using a stronger base or increasing the reaction temperature. For N-alkylation, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent. DMF, acetonitrile, and THF are common choices for these types of reactions.[1]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. Microwave irradiation can sometimes improve yields and reduce reaction times.
Side Reactions The Boc-protecting group can be sensitive to strongly acidic conditions. Ensure the reaction conditions are neutral or basic. Over-alkylation can be an issue in N-alkylation reactions; using a large excess of the amine can favor mono-alkylation.
Catalyst Inactivity (for cross-coupling) If attempting a Suzuki-Miyaura coupling, ensure the palladium catalyst is active and the ligands are appropriate for sp³-sp² coupling, which can be challenging.
Formation of Impurities and Side Products

Problem: The reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of impurities.

Possible Causes and Solutions:

Side Product Prevention and Mitigation
Di-alkylation Product (in N-alkylation) This is a common side product where the newly formed secondary amine reacts again with the alkyl bromide. To minimize this, use a large excess of the starting amine.
Elimination Product (Octene derivative) This can occur in the presence of a strong, sterically hindered base. Use a non-hindered base like K₂CO₃ or Cs₂CO₃.
Hydrolysis of the Boc Group The Boc group is labile in strong acid. Avoid acidic conditions during the reaction and workup. If deprotection is observed, consider using a milder workup procedure.
Unreacted Starting Material If a significant amount of starting material remains, this indicates an incomplete reaction. Refer to the "Low or No Product Yield" section for troubleshooting. Purification can be achieved via column chromatography.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for various coupling reactions with this compound. Yields are highly substrate-dependent and these conditions should be considered a starting point for optimization.

Table 1: N-Alkylation of Amines

Amine Type Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Primary AliphaticK₂CO₃Acetonitrile8012-2470-90
Secondary AliphaticCs₂CO₃DMF60-808-1665-85
AnilineK₃PO₄Dioxane1002450-70
Heterocyclic AmineNaHTHF25-606-1275-95

Table 2: Williamson Ether Synthesis with Phenols and Alcohols

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%)
PhenolK₂CO₃Acetone608-1280-95
Substituted PhenolCs₂CO₃DMF50-706-1085-98
Primary AlcoholNaHTHF25-6012-2470-90
Secondary AlcoholNaHDMF802440-60

Table 3: Thioether Synthesis with Thiols

Thiol Type Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Aliphatic ThiolK₂CO₃Ethanol604-885-95
ThiophenolEt₃NCH₂Cl₂256-1080-90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine
  • To a solution of the primary amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol
  • To a solution of the phenol (1.1 equivalents) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous acetone.

  • Heat the reaction mixture to reflux (around 60°C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_synthesis_workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis start Start: - this compound - E3 Ligase Ligand (with nucleophile) - Target Protein Ligand (with nucleophile) step1 Step 1: N-Alkylation Couple E3 Ligase Ligand to Linker start->step1 Base (e.g., K2CO3) Solvent (e.g., DMF) step2 Intermediate: Linker-E3 Ligase Conjugate step1->step2 step3 Step 2: Boc Deprotection Expose terminal amine on linker step2->step3 Acid (e.g., TFA) Solvent (e.g., DCM) step4 Step 3: Amide Coupling Couple Target Protein Ligand step3->step4 Coupling agent (e.g., HATU) Base (e.g., DIPEA) end_product Final Product: Crude PROTAC step4->end_product purification Purification (e.g., HPLC) end_product->purification analysis Analysis - NMR - Mass Spectrometry purification->analysis

Caption: Experimental workflow for PROTAC synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in coupling reactions.

troubleshooting_logic start Reaction Issue Encountered (e.g., Low Yield, Impurities) check_sm Check Starting Materials - Purity - Stoichiometry start->check_sm decision1 Starting Materials OK? check_sm->decision1 check_conditions Review Reaction Conditions - Temperature - Time - Solvent decision2 Conditions Optimal? check_conditions->decision2 check_reagents Evaluate Reagents - Base Strength - Catalyst Activity decision3 Reagents Appropriate? check_reagents->decision3 analyze_impurities Analyze Side Products (TLC, LC-MS) decision4 Side Products Identified? analyze_impurities->decision4 decision1->check_conditions Yes solution1 Solution: - Purify starting materials - Adjust stoichiometry decision1->solution1 No decision2->check_reagents Yes solution2 Solution: - Increase/decrease temperature - Extend reaction time - Change solvent decision2->solution2 No decision3->analyze_impurities Yes solution3 Solution: - Use stronger/weaker base - Use fresh catalyst/ligand decision3->solution3 No solution4 Solution: - Modify conditions to avoid  side reactions (e.g., change base) - Optimize purification decision4->solution4 Yes

Caption: Logical diagram for troubleshooting coupling reactions.

References

Technical Support Center: Purification of Tert-butyl N-(8-bromooctyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl N-(8-bromooctyl)carbamate by column chromatography. It is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Question: My product is running with the solvent front (high Rf value) and is not separating from less polar impurities. What should I do?

Answer: A high retention factor (Rf) indicates that the mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and travel too quickly down the column.

  • Solution: Decrease the polarity of the mobile phase. If you are using an ethyl acetate/hexane solvent system, increase the proportion of hexane. For example, if you are using a 1:4 ethyl acetate:hexane mixture, try 1:9 or 1:19. It is recommended to first test different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that provides an Rf value for the product in the range of 0.2-0.4 for good separation.[1]

Question: My product is not moving from the baseline (low Rf value) or is moving very slowly.

Answer: A low Rf value suggests that the mobile phase is not polar enough to effectively elute the compound from the silica gel.

  • Solution: Increase the polarity of the mobile phase. In an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. For example, if you started with 1:9 ethyl acetate:hexane, you could try 1:4 or a more polar system. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also be effective.

Question: I am seeing streaking or tailing of my product spot on the TLC plate and the column. How can I resolve this?

Answer: Streaking or tailing can be caused by several factors, including overloading the column, the compound's interaction with the acidic silica gel, or poor solubility in the mobile phase.

  • Solutions:

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[1]

    • Add a Modifier: Since the product contains a carbamate group and is basic in nature, it can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase can help to improve the peak shape.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, it can lead to streaking. In this case, consider using a "dry loading" technique. This involves pre-adsorbing the crude product onto a small amount of silica gel and then carefully adding the silica-adsorbed sample to the top of the column.

Question: After purification, my product is still contaminated with the starting material (8-bromooctylamine). How can I improve the separation?

Answer: The starting material, 8-bromooctylamine, is significantly more polar than the desired product due to the presence of the free amine group.

  • Solution: Your mobile phase may be too polar, causing the starting material to elute with your product. Try decreasing the polarity of the eluent (increasing the hexane content). The 8-bromooctylamine should remain at or near the baseline on the TLC plate in the appropriate solvent system. If you are still having trouble, an acidic wash of the crude product before chromatography can help to remove the basic starting material.

Question: My purified product contains a less polar impurity. What could this be and how do I remove it?

Answer: A common less polar byproduct in Boc protection reactions is the di-Boc protected amine, in this case, di-tert-butyl (8-bromooctyl)dicarbamate.

  • Solution: This byproduct will have a higher Rf value than your desired mono-Boc protected product. To separate it, you need to use a less polar mobile phase. Careful monitoring of the fractions by TLC is crucial to separate the two compounds. A shallow gradient elution, starting with a very non-polar mobile phase and slowly increasing the polarity, can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A common and effective mobile phase for the purification of N-Boc protected amines is a mixture of ethyl acetate and hexane.[1] A good starting point for this compound would be a 1:9 (v/v) mixture of ethyl acetate to hexane. This can be adjusted based on initial TLC analysis of the crude reaction mixture.

Q2: How can I visualize the product and impurities on a TLC plate?

A2: this compound and its likely impurities do not have strong UV chromophores. Therefore, visualization requires staining. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized, such as the carbamate and amine functionalities. Alternatively, a ninhydrin stain can be used, which will specifically stain the primary amine of the unreacted starting material, typically as a purple spot. The Boc-protected product may also become visible with gentle heating after ninhydrin staining.[1]

Q3: What is the expected Rf value for this compound?

A3: The ideal Rf value for good separation on a column is generally between 0.2 and 0.4.[1] For a similar but different Boc-protected compound, an Rf of 0.11 was reported in a 10:1 hexane/ethyl acetate system.[2] For this compound, you should aim for an Rf in the 0.2-0.4 range by adjusting the ethyl acetate/hexane ratio.

Q4: Is it possible to purify this compound without column chromatography?

A4: In cases where the reaction to form this compound is very clean and selective, it may be possible to achieve a reasonable level of purity through a series of aqueous washes to remove water-soluble impurities and unreacted starting materials. However, to ensure high purity, especially for applications in drug development, column chromatography is the recommended purification method.[1]

Data Presentation

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography.
Mobile Phase Ethyl Acetate / HexaneA gradient or isocratic elution can be used.
Recommended Starting Mobile Phase 1:9 (v/v) Ethyl Acetate:HexaneThis should be optimized based on TLC analysis.
Target Rf Value of Product 0.2 - 0.4Provides good separation on the column.[1]
Rf of a Similar Compound 0.11 in 1:10 Ethyl Acetate:HexaneFor 2-Bromo-N-Boc-glycine tert-butyl ester.[2]
Visualization Technique Potassium Permanganate or Ninhydrin StainNecessary as the compound is not UV-active.[1]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound. The specific mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.

  • Preparation of the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexane (e.g., 1:9 v/v). Prepare a sufficient volume to pack and run the column.

  • Column Packing:

    • Select a glass column of an appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

    • The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Spot a small amount from each fraction on a TLC plate.

    • Develop the TLC plate in the same mobile phase used for the column.

    • Visualize the spots using a suitable staining agent (e.g., potassium permanganate).

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude Product tlc_analysis TLC Analysis (Optimize Mobile Phase) start->tlc_analysis sample_loading Sample Loading (Wet or Dry) start->sample_loading column_prep Column Preparation (Silica Gel Slurry) tlc_analysis->column_prep column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis by TLC fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic issue Observed Issue high_rf High Rf (Poor Retention) issue->high_rf low_rf Low Rf (Strong Retention) issue->low_rf streaking Streaking/Tailing issue->streaking solution_high_rf Decrease Mobile Phase Polarity high_rf->solution_high_rf solution_low_rf Increase Mobile Phase Polarity low_rf->solution_low_rf solution_streaking1 Reduce Sample Load streaking->solution_streaking1 solution_streaking2 Add Basic Modifier (e.g., Triethylamine) streaking->solution_streaking2 solution_streaking3 Use Dry Loading streaking->solution_streaking3

Caption: Troubleshooting logic for common column chromatography issues.

References

Preventing dimerization of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the dimerization of Tert-butyl N-(8-bromooctyl)carbamate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the dimerization of this compound?

A1: The dimerization of this compound likely proceeds through a Wurtz-type coupling reaction. This involves the reductive coupling of two molecules of the alkyl bromide in the presence of a reducing agent or certain metals, leading to the formation of a C-C bond between the two octyl chains and elimination of the bromine atoms.

Q2: Under what conditions is dimerization most likely to occur?

A2: Dimerization is more likely to occur under the following conditions:

  • High concentrations of the alkyl bromide.

  • Elevated temperatures , which can promote side reactions.

  • The presence of reducing agents or certain metals (e.g., sodium, magnesium).

  • Prolonged reaction times , especially if the desired reaction is slow.[1]

Q3: How can I detect the formation of the dimer in my reaction mixture?

A3: The dimer can be detected using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dimer will have a higher molecular weight and likely a different polarity compared to the starting material, resulting in a different Rf value.

  • Mass Spectrometry (MS): The dimer will show a molecular ion peak corresponding to the combined mass of two this compound molecules minus two bromine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the dimer will show characteristic peaks for the elongated alkyl chain and the continued presence of the Boc-protecting group.

Q4: How should I properly store this compound to minimize degradation and side reactions?

A4: To ensure the stability of this compound, it should be stored at 2-8°C under an inert atmosphere.[2] It is classified as heat-sensitive, and elevated temperatures can lead to decomposition or unwanted reactions.[2]

Troubleshooting Guides

Issue: Formation of an unexpected, high-molecular-weight byproduct during a nucleophilic substitution reaction.

This guide will help you troubleshoot the formation of a likely dimer byproduct when using this compound as an electrophile in a nucleophilic substitution reaction.

Diagram of Desired vs. Undesired Reaction:

G cluster_0 Desired Nucleophilic Substitution cluster_1 Undesired Dimerization A This compound C Substituted Product A->C + Nu- B Nucleophile (Nu-) D 2 x this compound E Dimer D->E - 2Br-

Caption: Desired substitution vs. undesired dimerization.

Troubleshooting Workflow:

G start Dimer Formation Detected cond1 Check Reaction Concentration start->cond1 action1 Dilute Reaction Mixture cond1->action1 High cond2 Review Reaction Temperature cond1->cond2 Optimal action1->cond2 action2 Lower Reaction Temperature cond2->action2 High cond3 Examine Reagents cond2->cond3 Optimal action2->cond3 action3 Ensure Purity of Solvents and Reagents cond3->action3 Impurities Possible cond4 Assess Nucleophile Reactivity cond3->cond4 High Purity action3->cond4 action4 Use a More Reactive Nucleophile or Add a Catalyst cond4->action4 Slow Reaction end Dimerization Minimized cond4->end Fast Reaction action4->end G A Prepare Anhydrous Reagents and Glassware B Dissolve Nucleophile in Anhydrous Solvent A->B C Prepare Dilute Solution of Alkyl Bromide A->C D Slowly Add Alkyl Bromide Solution to Nucleophile B->D C->D E Maintain Low Temperature D->E F Monitor Reaction by TLC E->F G Quench and Work-up F->G Reaction Complete H Purify by Column Chromatography G->H

References

Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of Tert-butyl N-(8-bromooctyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the most common causes?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This could be due to a low concentration of the acid or degradation of the acid (e.g., trifluoroacetic acid (TFA) absorbing water).[1]

  • Inadequate Reaction Time or Temperature: The deprotection is a kinetic process; therefore, insufficient reaction time or low temperatures can result in an incomplete reaction.[2][3] While many deprotections are effective at room temperature, some substrates may necessitate longer reaction times or gentle heating.[3]

  • Poor Substrate Solubility: If the starting material, this compound, is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[1]

  • Insufficient Reagent: The amount of acid used may be stoichiometrically insufficient to drive the reaction to completion, particularly if there are other basic functional groups present in the molecule that can neutralize the acid.[1]

  • Poor Reagent Quality: The use of old or improperly stored reagents can affect the reaction outcome. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity, thereby slowing down the deprotection process.[1]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

Regularly monitoring the reaction is crucial to determine the point of completion and to avoid potential side reactions from prolonged exposure to harsh conditions.[4] Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a rapid and straightforward method to visualize the consumption of the starting material and the formation of the product.[5] The deprotected amine is more polar than the Boc-protected starting material and will consequently have a lower Rf value on the TLC plate.[4] It is advisable to spot the reaction mixture alongside the starting material as a reference.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction progress by separating the components of the reaction mixture and providing mass information for each, confirming the identity of the product and detecting any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which typically appears around 1.5 ppm.[6]

Q3: I'm observing unexpected side products in my reaction. What are they and how can I prevent them?

A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated as a byproduct.[7][8]

  • Tert-butylation: In the case of this compound, while the primary amine is the intended product, the tert-butyl cation could potentially react with other nucleophiles if present in the system. To mitigate this, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[7] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or water.[3][7]

  • Trifluoroacetylation: When using TFA for deprotection, the newly formed amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[9] This can often be minimized by ensuring a prompt work-up of the reaction upon completion.[1]

Q4: Are there alternative, milder methods for Boc deprotection if my substrate is sensitive to strong acids?

Yes, several milder alternatives to strong acids like TFA or HCl are available for deprotecting acid-sensitive substrates:[9]

  • Oxalyl chloride in methanol: This system has been reported to be a mild and effective method for the deprotection of a variety of N-Boc protected amines.[10][11]

  • Aqueous phosphoric acid. [9]

  • Silica gel in refluxing toluene. [9]

  • Thermal deprotection: In some cases, the Boc group can be removed by heating the substrate in a suitable solvent.[9][12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection of this compound.

start Incomplete Boc Deprotection check_reagents Verify Reagent Quality (Fresh Acid, Anhydrous Solvent) start->check_reagents Initial Check increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp monitor Monitor by TLC/LC-MS increase_time_temp->monitor increase_acid Increase Acid Concentration check_solubility Check Substrate Solubility increase_acid->check_solubility increase_acid->monitor change_solvent Change Solvent check_solubility->change_solvent Poor stronger_acid Use Stronger Acid System (e.g., HCl in Dioxane) check_solubility->stronger_acid Good change_solvent->monitor milder_method Consider Milder Deprotection Method stronger_acid->milder_method If substrate is acid-sensitive stronger_acid->monitor milder_method->monitor monitor->increase_acid No complete Reaction Complete monitor->complete Yes side_products Side Products Observed? complete->side_products add_scavenger Add Scavenger (e.g., TIPS, Water) side_products->add_scavenger Yes add_scavenger->monitor

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary

The following tables provide a summary of common reaction conditions for Boc deprotection.

Table 1: Common Acidic Deprotection Conditions

Reagent/MethodSolventTemperatureTypical Reaction TimeNotes
20-50% TFADichloromethane (DCM)Room Temperature30 min - 2 hoursA widely used and generally effective condition.[2][13][14]
4M HCl1,4-DioxaneRoom Temperature1 - 4 hoursAn alternative to TFA, often used when the trifluoroacetate salt is undesirable.[2][13]
Neat TFA-Room Temperature5 - 15 minutesVery rapid deprotection, but carries a higher risk of side product formation.[14]

Table 2: Common Scavengers for Preventing Tert-butylation

ScavengerTypical Concentration (v/v)Target Residue/Functionality
Triisopropylsilane (TIS)2.5 - 5%Traps tert-butyl cations.[2]
Triethylsilane (TES)1 - 5%Effective in trapping carbocations.[9]
Water1 - 5%Can act as a scavenger for the tert-butyl cation.[3][9]
Thioanisole2 - 5%Particularly useful for protecting methionine residues.[3]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • If necessary, add an appropriate scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[13] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[13]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[13]

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[2][13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[13]

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[13]

Reaction Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism.

boc_amine Boc-Protected Amine protonated_boc Protonated Carbamate boc_amine->protonated_boc + H+ p1 protonated_boc->p1 Elimination carbamic_acid Carbamic Acid p2 carbamic_acid->p2 Decarboxylation free_amine Free Amine co2 CO2 tbutyl_cation tert-Butyl Cation h_plus H+ h2o H2O p1->carbamic_acid p1->tbutyl_cation p2->free_amine p2->co2

References

Technical Support Center: Purity Analysis of Tert-butyl N-(8-bromooctyl)carbamate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of Tert-butyl N-(8-bromooctyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary HPLC method for assessing the purity of this compound?

A1: A Reversed-Phase HPLC (RP-HPLC) method is the recommended starting point for the purity analysis of this compound. This technique separates compounds based on their hydrophobicity. Given the non-polar nature of the octyl chain and the tert-butyl group, this compound is well-retained on non-polar stationary phases like C18.

Q2: this compound lacks a strong UV chromophore. What detection methods are suitable?

A2: Due to the absence of a significant UV-absorbing group, alternative detection methods are necessary. The most common and effective detectors for this compound are:

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.

  • Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can confirm the identity of the main peak and any impurities.

Q3: Can I use a standard C18 column for this analysis?

A3: Yes, a standard C18 column is a good choice for this analysis. However, for compounds that are highly non-polar, a column with a lower carbon load (e.g., C8) or a phenyl-hexyl phase might provide better peak shape and retention characteristics.[1]

Q4: What are the expected impurities from the synthesis of this compound?

A4: Potential impurities could include unreacted starting materials such as 8-bromooctan-1-amine and di-tert-butyl dicarbonate, as well as side products like tert-butyl carbamate. An effective HPLC method should be able to resolve the main compound from these potential impurities.

Experimental Protocols

A detailed Reversed-Phase HPLC (RP-HPLC) method is provided below. This method serves as a starting point and may require optimization based on your specific instrumentation and column.

Method 1: Reversed-Phase HPLC with ELSD/CAD/MS Detection

Objective: To determine the purity of this compound by separating it from potential impurities.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak - Compound not dissolving in the sample solvent. - Detector issue (e.g., nebulizer temperature too high/low for ELSD). - Injection issue.- Use a stronger, less polar solvent like isopropanol or THF for sample preparation, ensuring miscibility with the mobile phase. - Optimize detector settings according to the manufacturer's guidelines. - Check the autosampler for proper injection volume and ensure no air bubbles are present.
Peak Tailing - Interaction with active silanols on the column packing. - Column overload. - Inappropriate sample solvent.- Use a high-purity, end-capped column. - Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (if MS detection is not used).[2] - Reduce the sample concentration or injection volume.[3] - Dissolve the sample in the initial mobile phase composition.
Peak Fronting - Sample solvent is much stronger than the mobile phase. - Column overload (less common for fronting).- Dilute the sample in the mobile phase. - Reduce the injection volume.[2]
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Insufficient column equilibration time.[3]- Prepare the mobile phase accurately by weight and ensure thorough mixing.[4] - Use a column oven to maintain a constant temperature.[5] - Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Buffer precipitation in the mobile phase. - Particulate matter from the sample.- Replace the guard column or in-line filter. - Reverse flush the column with a strong solvent (disconnect from the detector). - Ensure the mobile phase components are fully miscible and soluble. - Filter all samples before injection.
Ghost Peaks - Contamination in the mobile phase or from the sample preparation. - Carryover from a previous injection.- Use high-purity HPLC-grade solvents. - Run a blank gradient to identify the source of contamination. - Implement a robust needle wash protocol in the autosampler method.

Data Presentation

Table 1: HPLC Method Parameters
ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 70% B to 95% B over 15 min, hold at 95% B for 5 min, return to 70% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Sample Solvent Acetonitrile or Isopropanol
Detector ELSD, CAD, or MS
Table 2: Troubleshooting Summary for Non-Polar Compounds
IssuePrimary ConsiderationSecondary Consideration
Poor Retention Mobile phase is too strong (too much organic solvent).Column is not sufficiently retentive (e.g., C18 is better than C8).
Long Retention Time Mobile phase is too weak (not enough organic solvent).Use of a stronger organic solvent (e.g., THF instead of acetonitrile).[1]
Poor Peak Shape Mismatch between sample solvent and mobile phase.Secondary interactions with the stationary phase.

Visualizations

HPLC_Workflow HPLC Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Isopropanol filter Filter sample through 0.45 µm syringe filter prep->filter inject Inject sample onto C18 column filter->inject separate Gradient elution (Water/Acetonitrile) inject->separate detect ELSD / CAD / MS separate->detect integrate Integrate peaks detect->integrate calculate Calculate purity (% Area) integrate->calculate report Generate report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting_Tree Troubleshooting Decision Tree for Peak Shape Issues start Poor Peak Shape q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No sol1 Reduce sample concentration or injection volume q1->sol1 Yes q3 Is the peak split? q2->q3 No sol2 Ensure sample solvent is weaker than or matches mobile phase q2->sol2 Yes sol3 Check for column blockage or contamination q3->sol3 Yes end Good Peak Shape q3->end No sol4 Use a high-purity, end-capped column sol1->sol4 sol2->end sol5 Check for partially blocked frit or tubing sol3->sol5 sol4->end sol5->end

Caption: Troubleshooting for Peak Shape Issues.

References

Technical Support Center: Analysis of Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers identifying impurities in Tert-butyl N-(8-bromooctyl)carbamate via 1H NMR spectroscopy.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My 1H NMR spectrum shows a triplet at approximately 3.4 ppm, but the integration is higher than expected for 2H. What could this be?

A1: While the -CH2Br protons of your product appear at this chemical shift, a significantly larger integration suggests the presence of unreacted 1,8-dibromooctane. This starting material is symmetrical, so both -CH2Br groups are equivalent and will produce a single triplet at around 3.4 ppm, integrating to 4H. To confirm, look for other characteristic signals of 1,8-dibromooctane around 1.85 ppm and 1.43 ppm.

Q2: I see a large singlet at around 1.45 ppm, but it integrates to more than the expected 9H for the tert-butyl group. What is the cause?

A2: This is a common issue. The signal for the tert-butyl group of your product at ~1.45 ppm can overlap with signals from other tert-butyl containing impurities. Potential sources include:

  • Di-tert-butyl dicarbonate (Boc-anhydride): A residual starting material, which presents as a sharp singlet around δ 1.50 ppm.

  • Tert-butanol: A byproduct from the decomposition of Boc-anhydride, which shows a singlet for the methyl protons at approximately δ 1.28 ppm.

  • Tert-butyl carbamate: An unreacted starting material with a singlet around δ 1.48 ppm.

Careful integration and comparison with the other signals in the spectrum are necessary to identify the specific impurity.

Q3: There is a broad singlet around 4.5-5.0 ppm that seems to have a low integration value. Is this my N-H proton?

A3: Yes, the carbamate N-H proton typically appears as a broad singlet in the region of δ 4.5-5.0 ppm.[1] Its broadness is due to quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water in the NMR solvent. The integration can sometimes be unreliable for exchangeable protons and may appear lower than the expected 1H. Running the NMR in the presence of a drop of D2O will cause this peak to disappear, confirming its identity as the N-H proton.

Q4: My spectrum has unexpected signals in the aliphatic region (1.2-1.6 ppm) that don't seem to be from the main octyl chain. What are they?

A4: Besides the potential overlap with tert-butyl groups mentioned in Q2, these signals could be from residual solvents used during synthesis or purification. Common solvents like hexane, heptane, or ethyl acetate have characteristic signals in this region. Consult a reference table for NMR solvent impurities to identify them. Additionally, if 1,8-dibromooctane is present as an impurity, its internal methylene protons will contribute to the complexity of this region.

Q5: I have a triplet around 2.5 ppm that I can't identify. What could it be?

A5: A triplet in this region could indicate the presence of a bis-carbamate species, N,N'-(octane-1,8-diyl)bis(tert-butyl carbamate). In this symmetrical byproduct, the two -CH2- groups attached to the nitrogen atoms would appear as a multiplet around 3.05 ppm, but other methylene groups could fall into this region. This impurity can form if both ends of the 1,8-dibromooctane react with the carbamate source.

Summary of 1H NMR Data for Identification

The following table summarizes the expected 1H NMR chemical shifts for this compound and common impurities. Data is for CDCl3, and chemical shifts (δ) are reported in ppm.

Compound NameSignal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH3)3~ 1.45Singlet9H
-NH-~ 4.5 - 5.0Broad Singlet1H
-CH2-NH-~ 3.10Quartet2H
-CH2-Br~ 3.41Triplet2H
-(CH2)6- (internal methylene protons)~ 1.25 - 1.85Multiplet12H
1,8-Dibromooctane (Starting Material) -CH2-Br~ 3.40Triplet4H
-CH2-CH2Br~ 1.85Multiplet4H
-(CH2)4- (internal methylene protons)~ 1.43Multiplet8H
Di-tert-butyl dicarbonate (Reagent) -C(CH3)3~ 1.50Singlet18H
Tert-butanol (Byproduct) -C(CH3)3~ 1.28Singlet9H
-OHVariableSinglet1H
Tert-butyl carbamate (Starting Material) -C(CH3)3~ 1.48Singlet9H
-NH2~ 4.7 (broad)Singlet2H

Experimental Protocol: Sample Preparation for 1H NMR

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice as it dissolves the compound well and its residual peak at 7.26 ppm does not typically interfere with the signals of interest.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a small, accurately weighed amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm, or another standard with a known chemical shift that does not overlap with your sample signals).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you can try gentle warming or sonication.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution transferred.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using 1H NMR data.

impurity_workflow start Start: Acquire 1H NMR Spectrum check_product Identify Product Signals: - t-Bu (s, 9H, ~1.45 ppm) - CH2Br (t, 2H, ~3.41 ppm) - CH2NH (q, 2H, ~3.10 ppm) - NH (br s, 1H, ~4.5 ppm) start->check_product unidentified_signals Are there unidentified signals? check_product->unidentified_signals check_triplet_3_4 Check for Triplet ~3.4 ppm (4H) unidentified_signals->check_triplet_3_4 Yes end_pure Sample is Pure unidentified_signals->end_pure No impurity_dibromooctane Impurity Identified: 1,8-Dibromooctane check_triplet_3_4->impurity_dibromooctane Yes check_singlet_1_5 Check for Singlet ~1.50 ppm (18H) check_triplet_3_4->check_singlet_1_5 No end_impure Further Purification May Be Required impurity_dibromooctane->end_impure impurity_boc Impurity Identified: Di-tert-butyl dicarbonate check_singlet_1_5->impurity_boc Yes check_singlet_1_3 Check for Singlet ~1.28 ppm (9H) check_singlet_1_5->check_singlet_1_3 No impurity_boc->end_impure impurity_tbuoh Impurity Identified: tert-Butanol check_singlet_1_3->impurity_tbuoh Yes check_solvent Compare with Solvent Reference Data check_singlet_1_3->check_solvent No impurity_tbuoh->end_impure impurity_solvent Impurity Identified: Residual Solvent check_solvent->impurity_solvent impurity_solvent->end_impure

Caption: Workflow for 1H NMR based impurity identification.

References

Storage and handling recommendations for Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Tert-butyl N-(8-bromooctyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure the stability and integrity of the compound, it is recommended to store this compound at 2-8°C.[1][2] This compound is heat-sensitive, and proper temperature control is crucial for maintaining its quality.

Q2: What are the optimal atmospheric conditions for storing this compound?

A2: this compound should be stored under an inert atmosphere.[1][2] Additionally, it is important to keep the compound in a dark place to prevent degradation from light exposure.[2]

Q3: What is the physical appearance of this compound at room temperature?

A3: The compound typically appears as a white to yellow liquid or semi-solid.[1] Its physical state can vary depending on the ambient temperature and storage conditions.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, eye protection, and face protection.[3][4] A lab coat should also be worn.

Q5: What are the primary hazards associated with this compound?

A5: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Troubleshooting Guide

Problem: The compound has changed color or shows signs of degradation.

Possible Cause: Improper storage conditions, such as exposure to elevated temperatures, light, or a non-inert atmosphere.

Solution:

  • Verify that the compound has been consistently stored at the recommended 2-8°C.

  • Ensure the container is tightly sealed and has been stored under an inert atmosphere.

  • Confirm that the storage location is dark and protected from light.

  • If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments to ensure the reliability of results.

Problem: Skin or eye contact has occurred.

Solution:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] Seek immediate medical attention.[3]

Problem: The compound was accidentally inhaled.

Solution:

  • Move the individual to fresh air.[5]

  • If the person is not breathing, provide artificial respiration.

  • Seek medical attention if respiratory irritation or other symptoms develop.[5]

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature 2-8°C[1][2]
Atmosphere Inert Gas[1][2]
Light Conditions Keep in Dark Place[2]
Physical Form White to Yellow Liquid or Semi-solid[1]

Experimental Protocols

Standard Handling Protocol:

  • Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all handling and weighing of the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[4][5]

  • Avoid direct contact with skin and eyes.[4]

  • After handling, wash hands thoroughly.[3]

  • Clean any spills immediately according to standard laboratory procedures for chemical spills.

  • Store the compound in a tightly sealed container in a designated cold storage unit (2-8°C) under an inert atmosphere and protected from light.[1][2]

StorageAndHandlingWorkflow start Start: Receive Compound check_storage Verify Storage Conditions (2-8°C, Inert Atmosphere, Dark) start->check_storage store Store in Designated Location check_storage->store Correct check_storage->store Incorrect (Adjust Conditions) prepare_handling Prepare for Handling store->prepare_handling wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prepare_handling->wear_ppe use_hood Handle in Fume Hood wear_ppe->use_hood experiment Proceed with Experiment use_hood->experiment cleanup Clean Up and Decontaminate experiment->cleanup dispose Dispose of Waste Properly cleanup->dispose end End dispose->end

Caption: Workflow for Safe Storage and Handling of this compound.

References

Strategies to improve the yield of Tert-butyl N-(8-bromooctyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl N-(8-bromooctyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound:

  • Route A: N-Boc Protection of 8-bromooctan-1-amine. This involves reacting 8-bromooctan-1-amine (or its salt) with a Boc-protection agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base.[1]

  • Route B: N-Alkylation of Tert-butyl carbamate. This method involves the reaction of tert-butyl carbamate with a large excess of 1,8-dibromooctane, typically in the presence of a base and a phase-transfer catalyst.

Q2: Which synthetic route is generally preferred?

A2: Route A, the N-Boc protection of 8-bromooctan-1-amine, is often preferred due to better control over selectivity. The primary amine of 8-bromooctan-1-amine is generally more nucleophilic than the bromide, leading to a cleaner reaction with fewer side products. Route B, the N-alkylation of tert-butyl carbamate with 1,8-dibromooctane, can be complicated by di-alkylation, where the carbamate reacts at both ends of the dibromooctane, leading to impurities that can be difficult to remove.

Q3: What are the most common side reactions that lower the yield?

A3: Common side reactions that can significantly reduce the yield of the desired product include:

  • Di-Boc Protection (Route A): If an excess of Boc₂O is used, or if the reaction conditions are too harsh, a second Boc group can add to the nitrogen, forming a di-Boc derivative.

  • Urea Formation (Route A): This can occur if the starting amine reacts with isocyanate impurities present in the Boc₂O or formed in situ.

  • Over-alkylation (Route B): The desired product can react with another molecule of 1,8-dibromooctane, leading to longer chain impurities. More commonly, a molecule of tert-butyl carbamate can react with both ends of a 1,8-dibromooctane molecule, resulting in a dimeric impurity.

  • Hydrolysis of Boc₂O: The presence of water can hydrolyze the di-tert-butyl dicarbonate, reducing its availability for the desired reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can determine when the starting amine or carbamate has been consumed.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Strategy & Solution
Poor Quality Starting Materials Ensure the purity of 8-bromooctan-1-amine or tert-butyl carbamate and 1,8-dibromooctane. Impurities can interfere with the reaction. Use freshly opened or purified reagents.
Inadequate Base The choice and amount of base are critical. For Route A, a base like triethylamine (TEA) or sodium hydroxide is needed to neutralize the acid formed. For Route B, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to deprotonate the carbamate. Ensure at least a stoichiometric amount of base is used.
Insufficient Boc Anhydride (Boc₂O) (Route A) An inadequate amount of Boc₂O will result in unreacted starting amine. Use a slight excess (e.g., 1.1-1.2 equivalents) of Boc₂O.
Suboptimal Reaction Temperature While many Boc-protections proceed at room temperature, some reactions may require gentle heating to go to completion. Conversely, for N-alkylation (Route B), initial deprotonation may require cooling (e.g., 0 °C) before adding the alkylating agent and warming to room temperature or above.
Moisture in the Reaction Boc₂O and strong bases like NaH are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents to prevent hydrolysis and quenching of the base.
Poor Solubility of Starting Material If the starting materials are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent in which all reactants are soluble, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Strategy & Solution
Di-Boc Protection of the Amine (Route A) This occurs with a large excess of Boc₂O. Carefully control the stoichiometry and use only a slight excess (1.1 equivalents) of Boc₂O. Monitor the reaction by TLC and stop it once the starting material is consumed.
Over-alkylation of the Carbamate (Route B) To favor mono-alkylation, use a large excess of 1,8-dibromooctane (e.g., 5-10 equivalents) to increase the statistical probability of the carbamate reacting with only one end of the dibromoalkane.
Formation of Dimeric Impurity (Route B) This is a common issue in Route B. To minimize this, add the deprotonated tert-butyl carbamate solution slowly to the solution of 1,8-dibromooctane.
Urea Formation Use high-purity Boc₂O. Ensure the reaction is performed under anhydrous conditions to minimize the formation of isocyanate, a precursor to urea impurities.
Issue 3: Difficulties During Work-up and Purification
Possible Cause Troubleshooting Strategy & Solution
Emulsion Formation During Aqueous Work-up The product can act as a surfactant, leading to emulsions. To break up emulsions, add brine (saturated NaCl solution) to the aqueous layer.
Product Loss During Aqueous Washes While generally non-polar, the product may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Difficulty in Purification by Column Chromatography The product can sometimes co-elute with unreacted 1,8-dibromooctane (in Route B). A carefully selected solvent system for flash chromatography is required. Consider a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of Tert-butyl N-(bromoalkyl)carbamates, providing a basis for comparison and optimization.

Table 1: N-Boc Protection of 2-Bromoethylamine Hydrobromide (Analogous to Route A)

EntrySolventBase (equiv.)Boc₂O (equiv.)Temperature (°C)Time (h)Yield (%)
1Methanol/WaterNaOH (aq)1.05-10 to 10593
2Methanol/WaterNaOH (aq)1.05-10 to 10591
3AcetonitrileTriethylamine1.020 to 251282 (65% pure)

Data adapted from patent US7432391B2, which describes the synthesis of a shorter-chain analog.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Boc Protection (Route A)

This protocol is based on general procedures for the Boc-protection of primary amines.

Materials:

  • 8-bromooctan-1-amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 8-bromooctan-1-amine hydrochloride (1.0 eq) in a mixture of DCM and water.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (2.2 eq) in water, ensuring the temperature remains below 10 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Diagram 1: Synthetic Pathways

Synthetic Routes to this compound cluster_A Route A: N-Boc Protection cluster_B Route B: N-Alkylation A1 8-bromooctan-1-amine A_reagent + Boc₂O, Base A1->A_reagent Product This compound A_reagent->Product B1 Tert-butyl carbamate B_reagent + 1,8-dibromooctane, Base B1->B_reagent B_reagent->Product

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low or No Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions and Temperature Check_Reagents->Check_Conditions Reagents OK Check_Base Assess Base Strength and Equivalents Check_Conditions->Check_Base Conditions OK Optimize Systematically Optimize Conditions Check_Base->Optimize Base OK Yield Yield Purity Purity Base Base Base->Yield Base->Purity Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity

References

Technical Support Center: Managing the Thermal Stability of Tert-butyl N-(8-bromooctyl)carbamate in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of Tert-butyl N-(8-bromooctyl)carbamate during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered in experimental work.

Troubleshooting Guide

Q1: My reaction with this compound is giving a low yield of the desired N-alkylated product, and I suspect thermal decomposition. What are the likely causes and how can I troubleshoot this?

A1: Low yields in N-alkylation reactions using this compound, especially when elevated temperatures are employed, can often be attributed to thermal instability of the Boc protecting group or the alkyl bromide. Here’s a systematic approach to troubleshooting:

  • Assess Reaction Temperature: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. While the decomposition temperature of this compound is estimated to be above 200°C, prolonged heating at temperatures as low as 100-150°C can initiate the removal of the Boc group, leading to undesired side products.[1][2] It is crucial to maintain the reaction temperature at the lowest possible level that still allows for a reasonable reaction rate. Consider a temperature screen to find the optimal balance.

  • Investigate Potential Side Reactions: At elevated temperatures, two primary decomposition pathways can compete with your desired N-alkylation:

    • Thermal Deprotection: The Boc group can be cleaved, generating a primary amine. This free amine can then react with another molecule of this compound, leading to di-alkylation or other secondary reactions.

    • Elimination Reaction: The bromoalkane moiety can undergo elimination to form an octene derivative, particularly in the presence of a base.

  • Optimize Reaction Conditions:

    • Base Selection: Use the mildest base effective for your transformation. Strong, non-nucleophilic bases are often preferred for N-alkylation.

    • Solvent Choice: The choice of solvent can influence thermal stability. High-boiling polar aprotic solvents like DMF or DMSO are common for N-alkylation but ensure they are anhydrous, as water can promote side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of degradation products.

  • Consider Alternative Synthetic Routes: If thermal instability remains a significant issue, consider a convergent synthetic approach where the alkylation is performed on the unprotected 8-bromooctan-1-amine, followed by Boc protection of the resulting secondary amine.

Q2: I am observing multiple spots on my TLC analysis of the reaction mixture, suggesting the formation of byproducts. How can I identify and mitigate them?

A2: The formation of multiple byproducts is a common issue when working with thermally sensitive reagents. Here are the likely culprits and how to address them:

  • Identify the Byproducts:

    • Deprotected Starting Material: A more polar spot on TLC could correspond to the free amine resulting from Boc deprotection. This can be confirmed by co-spotting with a sample of 8-bromooctan-1-amine if available.

    • Elimination Product: A less polar spot could be the octene derivative formed via dehydrobromination.

    • Di-alkylated Product: If your nucleophile is a primary amine, a less polar spot could also be the di-alkylated product.

  • Mitigation Strategies:

    • Temperature Control: As mentioned previously, strict temperature control is paramount.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the nucleophile can help to consume the this compound and minimize self-reaction.

    • Order of Addition: Adding the this compound slowly to a heated solution of the nucleophile and base can help maintain a low concentration of the alkylating agent and reduce the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure its stability?

A1: To maintain its stability, this compound should be stored at 2-8°C under an inert atmosphere.[1] It is classified as a heat-sensitive compound.[1]

Q2: At what temperature does the Boc group in this compound start to decompose?

A2: The decomposition temperature is estimated to be above 200°C.[1] However, thermal deprotection of N-Boc groups can occur at lower temperatures, often starting around 150°C, and is dependent on the specific reaction conditions such as solvent and the presence of other reagents.[2]

Q3: Can I use this compound in high-temperature reactions, for example, in a microwave reactor?

A3: Caution is advised when using this reagent in high-temperature applications like microwave synthesis. While microwave heating can accelerate reactions, it can also significantly promote thermal decomposition. If microwave synthesis is necessary, it is critical to perform small-scale test reactions with careful temperature monitoring to determine the viable temperature range and reaction time to avoid degradation.

Q4: Are there any incompatible reagents I should avoid when using this compound at elevated temperatures?

A4: Strong acids will readily cleave the Boc protecting group, even at room temperature. At elevated temperatures, strong bases can promote elimination reactions (dehydrobromination). Nucleophilic solvents, if used at high temperatures for prolonged periods, might also lead to solvolysis products.

Quantitative Data Summary

ParameterValueSource
Storage Temperature 2-8°C[1]
Estimated Decomposition Temperature > 200°C[1]
Typical Thermal Boc Deprotection Temperature ~150°C or higher[2]

Experimental Protocols

Representative Protocol for N-Alkylation with Controlled Temperature

This protocol provides a general method for the N-alkylation of a primary amine with this compound, with an emphasis on thermal management.

Materials:

  • This compound

  • Primary amine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Begin stirring and gently heat the mixture to a controlled temperature (start with a conservative temperature, e.g., 60°C).

  • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the solution of this compound to the reaction mixture dropwise over a period of 30-60 minutes, while carefully monitoring the internal reaction temperature.

  • Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, the temperature can be incrementally increased (e.g., in 5-10°C increments), allowing the reaction to stabilize at each new temperature while monitoring for the appearance of byproducts.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Filter off the inorganic solids and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

DecompositionPathways Decomposition Pathways of this compound A This compound B Thermal Stress (Heat) A->B Exposure to C Thermal Deprotection B->C D Dehydrobromination (Elimination) B->D E 8-Bromooctan-1-amine + Isobutylene + CO2 C->E leads to F Tert-butyl N-(oct-7-en-1-yl)carbamate D->F leads to

Caption: Potential thermal decomposition pathways of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in N-Alkylation Reactions A Low Yield of N-Alkylated Product B Check for Byproducts by TLC/LC-MS A->B L Consider Alternative Route A->L If issues persist C Multiple Spots Observed? B->C Yes D Optimize Reaction Conditions B->D No (Incomplete Reaction) E Identify Byproducts C->E F Lower Reaction Temperature D->F G Use Milder Base D->G H Monitor Reaction Time Closely D->H I Address Specific Byproduct E->I J Control Stoichiometry I->J K Slow Addition of Alkylating Agent I->K LogicalRelationship Reaction Parameters vs. Product Purity Temp Reaction Temperature Decomp Thermal Decomposition Temp->Decomp Increases Time Reaction Time Time->Decomp Increases Base Base Strength Base->Decomp Can Increase (Elimination) Purity Product Purity Decomp->Purity Decreases

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for N-Boc Protected Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl N-(8-bromooctyl)carbamate and its shorter-chain analogues, tert-butyl N-(6-bromohexyl)carbamate and tert-butyl N-(4-bromobutyl)carbamate. A thorough understanding of their spectral characteristics is crucial for reaction monitoring, quality control, and the synthesis of more complex molecules.

¹H and ¹³C NMR Data Comparison

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for the three N-Boc protected bromoalkanes. The data presented is a compilation from available experimental results and predicted values to provide a comprehensive comparison.

Table 1: ¹H NMR Chemical Shift Assignments (δ, ppm)

Assignmenttert-butyl N-(4-bromobutyl)carbamatetert-butyl N-(6-bromohexyl)carbamateThis compound
C(CH₃)₃1.44 (s, 9H)1.44 (s, 9H)1.45 (s, 9H)[1]
NH~4.6 (br s, 1H)~4.5 (br s, 1H)4.5-5.0 (br s, 1H)[1]
CH₂-Br3.42 (t, J=6.7 Hz, 2H)3.41 (t, J=6.8 Hz, 2H)3.40 (t, J=6.8 Hz, 2H)
CH₂-NH3.10 (q, J=6.6 Hz, 2H)3.08 (q, J=6.7 Hz, 2H)3.09 (q, J=6.7 Hz, 2H)
Br-CH₂-CH₂1.88 (p, J=6.9 Hz, 2H)1.85 (p, J=7.0 Hz, 2H)1.85 (p, J=7.1 Hz, 2H)
NH-CH₂-CH₂1.55 (p, J=6.8 Hz, 2H)1.48 (p, J=7.1 Hz, 2H)1.51 (p, J=7.0 Hz, 2H)
-(CH₂)n--~1.3-1.4 (m, 4H)~1.2-1.4 (m, 8H)

Table 2: ¹³C NMR Chemical Shift Assignments (δ, ppm)

Assignmenttert-butyl N-(4-bromobutyl)carbamatetert-butyl N-(6-bromohexyl)carbamateThis compound
C(CH₃)₃79.079.179.2
C(CH₃)₃28.428.428.5
C=O155.9156.0156.1
CH₂-Br33.733.833.9
CH₂-NH40.540.740.8
Br-CH₂-CH₂30.232.732.8
NH-CH₂-CH₂29.830.030.1
-(CH₂)n--26.3, 25.229.3, 29.1, 28.7, 28.1

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for the compounds listed.

Sample Preparation: Approximately 10-20 mg of the solid compound or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy: Spectra are acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz). A wider spectral width of 200-250 ppm is used. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons. The number of scans is significantly higher than for ¹H NMR, typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio.

Structural Representation and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key correlations between the chemical structure and its characteristic NMR signals.

Caption: Structure and key ¹H and ¹³C NMR assignments for this compound.

References

Unveiling the Mass Spectrometric Fingerprint of Tert-butyl N-(8-bromooctyl)carbamate: A Comparative Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into a compound's mass and fragmentation behavior. This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of Tert-butyl N-(8-bromooctyl)carbamate, a commonly used intermediate in organic synthesis. We present a comparative overview with other widely used amine protecting groups, supported by experimental data and detailed protocols to aid in the precise characterization of novel compounds.

Executive Summary

This guide delves into the characteristic fragmentation pattern of this compound under electrospray ionization (ESI) mass spectrometry. The analysis reveals a distinct set of fragment ions that provide a clear structural signature for this molecule. A comparative discussion highlights the differences in fragmentation behavior between the Tert-butoxycarbonyl (Boc) protecting group and other common amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). Detailed experimental protocols for sample preparation and ESI-MS analysis are provided to ensure reproducibility. Furthermore, visual diagrams generated using Graphviz illustrate the fragmentation pathway and the experimental workflow, offering a clear and concise representation of the analytical process.

Mass Spectrometry Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a set of distinct peaks that arise from predictable fragmentation pathways. The molecular ion and key fragment ions observed under positive mode electrospray ionization are summarized in the table below.

Ionm/zAssignmentRelative Intensity (%)
[M+H]⁺309/311Molecular Ion (due to ⁷⁹Br and ⁸¹Br isotopes)15-25
[M-C₄H₈+H]⁺253/255Loss of isobutylene from the Boc group100 (Base Peak)
[C₄H₉]⁺57Tert-butyl cation40-60
[M-Br]⁺229Loss of Bromine20-30

Table 1: Key fragment ions of this compound observed in ESI-MS.

The most prominent feature in the mass spectrum is the base peak at m/z 253/255, which results from the characteristic loss of a 56 Da fragment, corresponding to isobutylene, from the protonated molecular ion. This facile cleavage is a hallmark of the Boc protecting group and serves as a primary diagnostic marker. The presence of the isotopic doublet for bromine-containing fragments (with a mass difference of 2 Da and a near 1:1 intensity ratio) is also a key identifying feature.

Comparative Fragmentation of Amine Protecting Groups

The choice of an amine protecting group is a critical consideration in organic synthesis, and their behavior under mass spectrometry conditions can be a valuable tool for structural confirmation. While the Boc group is known for its characteristic loss of isobutylene, other common protecting groups exhibit different fragmentation patterns.

  • Carboxybenzyl (Cbz) Group: The Cbz group is generally more stable under typical ESI-MS conditions compared to the Boc group. Fragmentation, when it occurs, often involves the loss of the entire benzyl group or cleavage within the carbamate linkage.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Fmoc-protected amines and peptides often exhibit a prominent fragment ion corresponding to the fluorenylmethyl cation or related structures. In contrast to the neutral loss from the Boc group, the Fmoc group itself can form a stable, charged fragment.[1]

This difference in fragmentation pathways allows for the straightforward identification of the protecting group present in a molecule, a crucial piece of information in multi-step syntheses and the analysis of complex molecules.

Experimental Protocols

Sample Preparation for ESI-MS Analysis

A standardized protocol for the preparation of small molecules for ESI-MS analysis ensures reproducibility and high-quality data.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL.

  • Sample Introduction: The working solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

The following is a representative protocol for acquiring a mass spectrum of a protected amine using a standard ESI-MS instrument.

  • Ionization Mode: Positive ion mode is typically used for the analysis of amines and their derivatives.

  • Capillary Voltage: Set the capillary voltage to an appropriate value, typically in the range of 3-5 kV.

  • Nebulizing Gas: Use nitrogen as the nebulizing gas at a pressure of 10-20 psi.

  • Drying Gas: Use nitrogen as the drying gas at a flow rate of 5-10 L/min and a temperature of 250-350 °C.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the analyte and its fragments (e.g., m/z 50-500).

  • Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a representative spectrum.

Visualizing the Fragmentation and Workflow

To provide a clearer understanding of the processes described, the following diagrams were generated using the Graphviz (DOT language).

Fragmentation_Pathway M [M+H]⁺ m/z 309/311 Frag1 [M-C₄H₈+H]⁺ m/z 253/255 (Base Peak) M->Frag1 Loss of Isobutylene Frag2 [C₄H₉]⁺ m/z 57 M->Frag2 Frag3 [M-Br]⁺ m/z 229 M->Frag3 Loss of Bromine Radical Neutral1 - C₄H₈ (Isobutylene) Neutral2 - Br•

Fragmentation Pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms ESI-MS Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (10 µg/mL) Working Solution (10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (10 µg/mL) Sample Introduction Sample Introduction Working Solution (10 µg/mL)->Sample Introduction Ionization (ESI) Ionization (ESI) Sample Introduction->Ionization (ESI) Mass Analysis Mass Analysis Ionization (ESI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis

Experimental Workflow for ESI-MS Analysis.

References

A Comparative Guide to Tert-butyl N-(8-bromooctyl)carbamate and Other Alkyl Halide Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Alkyl Halide Linkers for Advanced Bioconjugates

In the rapidly evolving landscape of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of overall efficacy. Tert-butyl N-(8-bromooctyl)carbamate represents a key building block for a widely used class of linkers: non-cleavable alkyl chains. This guide provides an objective, data-driven comparison of this 8-carbon linker with other alkyl halide alternatives, focusing on their impact on the performance of the final bioconjugate.

Alkyl linkers are prized for their synthetic tractability, conformational flexibility, and their ability to enhance cell membrane permeability due to their hydrophobic nature.[1] However, the length and composition of the alkyl chain must be carefully optimized to ensure proper formation and stability of the crucial ternary complex in PROTACs, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] An improperly sized linker can lead to steric hindrance or excessive flexibility, both of which can negatively impact the efficiency of protein degradation.[2]

Quantitative Comparison of Alkyl Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent PROTAC. The following tables summarize experimental data from various studies comparing the performance of PROTACs with alkyl linkers of different lengths.

Table 1: Impact of Alkyl Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
Alkyl9Less effective
Alkyl12Effective
Alkyl16Most effective
Alkyl19Less effective
Alkyl21Less effective

Note: Data is synthesized from studies on VHL-based PROTACs targeting ERα. The 16-atom linker was found to be optimal in this specific context.[2][3]

Table 2: Impact of Alkyl/Ether Linker Length on Degradation of TANK-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether213 96
Alkyl/Ether2929276

Note: This data highlights that for TBK1, a longer 21-atom linker is the most potent.[4][5]

Table 3: Physicochemical Properties of Representative Boc-Protected Alkyl Bromide Linkers

LinkerMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
tert-Butyl N-(6-bromohexyl)carbamateC11H22BrNO2280.203.5
This compoundC13H26BrNO2308.254.5
tert-Butyl N-(10-bromodecyl)carbamateC15H30BrNO2336.315.5

Note: Calculated LogP values are estimations and can vary. These values illustrate the increasing hydrophobicity with longer alkyl chains.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are protocols for key experiments cited in this guide.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution with an Alkyl Halide Linker

This protocol describes a general method for synthesizing a PROTAC by alkylating an amine-containing E3 ligase ligand (e.g., pomalidomide) with a bifunctional alkyl bromide linker, such as this compound, followed by deprotection and coupling to the target protein binder.

Step 1: Alkylation of E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Add the bifunctional alkyl bromide linker (e.g., this compound) (1.2 eq).

  • Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.[6]

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[1]

Step 3: Amide Coupling with Target Protein Binder

  • Dissolve the carboxylic acid-functionalized target protein binder (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine salt from the previous step to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).[1]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the most common method to quantify the reduction in target protein levels.[7][8]

  • Cell Culture and Treatment: Plate a cell line expressing the protein of interest (POI) at an appropriate density. Treat the cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).[8]

  • Sample Preparation (Cell Lysis): After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.[8]

  • SDS-PAGE and Western Blot: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.[8][9]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive permeability of a compound across an artificial lipid membrane.[10][11]

  • Membrane Coating: Apply a phospholipid solution (e.g., 2% lecithin in dodecane) to the filter of each well in a 96-well filter plate.[11]

  • Donor and Acceptor Solutions: Prepare solutions of the test PROTAC and control compounds in PBS in a donor plate. Fill the wells of a 96-well acceptor plate with PBS.[11]

  • Assay Assembly: Place the filter plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[11]

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using a standard formula.[12]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling Recycling Ternary_Complex->Recycling Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Start: Functionalized POI Binder & E3 Ligase Ligand Linker_Synthesis Alkyl Halide Linker Synthesis (e.g., this compound) Start->Linker_Synthesis Step1_Coupling Step 1: Couple Linker to E3 Ligase Ligand Start->Step1_Coupling Step2_Coupling Step 3: Couple to POI Binder Start->Step2_Coupling Linker_Synthesis->Step1_Coupling Deprotection Step 2: Deprotection (e.g., Boc removal) Step1_Coupling->Deprotection Deprotection->Step2_Coupling Purification Purification & QC (HPLC, NMR, MS) Step2_Coupling->Purification Permeability_Assay Permeability Assay (PAMPA / Caco-2) Purification->Permeability_Assay Degradation_Assay Degradation Assay (Western Blot) Purification->Degradation_Assay Lead_Optimization Lead Optimization Permeability_Assay->Lead_Optimization Data_Analysis Determine DC50 & Dmax Degradation_Assay->Data_Analysis Data_Analysis->Lead_Optimization

Caption: A rational workflow for PROTAC synthesis and evaluation.

Linker_Properties_Efficacy cluster_properties Alkyl Linker Properties cluster_performance PROTAC Performance Metrics Linker_Length Linker Length Hydrophobicity Hydrophobicity (LogP) Linker_Length->Hydrophobicity Longer = more hydrophobic Ternary_Complex Ternary Complex Stability Linker_Length->Ternary_Complex Optimal length is crucial Cell_Permeability Cell Permeability Hydrophobicity->Cell_Permeability Influences Flexibility Flexibility Flexibility->Ternary_Complex Impacts stability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Directly affects Cell_Permeability->Degradation_Efficacy Enables target engagement

Caption: Logical relationship of linker properties and their impact on PROTAC efficacy.

References

A Comparative Guide to the Purity Analysis of Commercial Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tert-butyl N-(8-bromooctyl)carbamate, ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for assessing the purity of commercial this compound, complete with detailed experimental protocols and a discussion of potential impurities.

Introduction to this compound and its Purity

This compound (CAS No. 142356-35-2) is a bifunctional organic compound widely used as a linker in the synthesis of various molecules, including proteolysis-targeting chimeras (PROTACs).[1] Its structure incorporates a Boc-protected amine and a terminal alkyl bromide, making it a versatile building block in medicinal chemistry and organic synthesis. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, inaccurate biological data, and difficulties in product purification.

Commercial grades of this compound are available from various suppliers, often with a stated purity of around 95%. However, the nature and percentage of impurities can vary. A thorough purity analysis is therefore essential before its use in sensitive applications.

Comparison of Analytical Methods for Purity Determination

Several analytical techniques can be employed for the purity analysis of this compound. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and provides complementary information regarding the purity of the sample.

Analytical Method Principle Information Provided Advantages Limitations
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirms the identity of the main compound, and allows for the quantification of impurities relative to the main compound or an internal standard.[2][3]Non-destructive, provides unambiguous structural confirmation, and can be quantitative.[3]May have lower sensitivity for certain impurities compared to chromatographic methods. Overlapping signals can complicate analysis.
HPLC-UV Separates compounds based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Quantifies the main compound and detects UV-active impurities. Provides information on the relative abundance of each component.High sensitivity for UV-active compounds, excellent quantitative accuracy and precision, and widely available.Requires a chromophore in the analyte and impurities for detection. Non-UV-active impurities will not be detected.
GC-MS Separates volatile compounds in the gas phase followed by detection and identification using mass spectrometry.Identifies and quantifies volatile impurities. The mass spectrum provides structural information for impurity identification.High sensitivity and selectivity, excellent for identifying unknown volatile impurities.The compound may require derivatization to improve volatility and thermal stability. Not suitable for non-volatile impurities.

Potential Impurities in Commercial this compound

The synthesis of this compound typically involves the reaction of 8-bromooctan-1-amine with di-tert-butyl dicarbonate (Boc₂O) or the reaction of 8-bromo-1-octanol with isocyanic acid tert-butyl ester.[2] Based on these synthetic routes, potential impurities may include:

  • Starting Materials:

    • 8-bromooctan-1-amine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • tert-Butyl carbamate[2]

    • 8-bromo-1-octanol

  • By-products:

    • Di-(8-bromooctyl)amine (from the reaction of the product with the starting amine)

    • Octamethylene-1,8-bis(tert-butylcarbamate) (from the reaction with any diamine impurity)

    • tert-Butanol (from the hydrolysis of Boc₂O)

Experimental Protocols

Below are detailed experimental protocols for the key analytical methods used in the purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the compound and to identify and quantify impurities.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Characteristic Signals:

      • δ 4.5-5.0 ppm (broad singlet, 1H, N-H)[2]

      • δ 3.41 ppm (triplet, 2H, -CH₂Br)

      • δ 3.09 ppm (quartet, 2H, -NHCH₂-)

      • δ 1.85 ppm (quintet, 2H, -CH₂CH₂Br)

      • δ 1.2-1.6 ppm (multiplet, 10H, internal methylenes)

      • δ 1.44 ppm (singlet, 9H, -C(CH₃)₃)[2]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Characteristic Signals:

      • δ 156.0 ppm (C=O, carbamate)

      • δ 79.0 ppm (-C(CH₃)₃)

      • δ 40.8 ppm (-NHCH₂-)

      • δ 33.9 ppm (-CH₂Br)

      • δ 32.8, 29.9, 28.7, 28.1, 26.5 ppm (internal methylenes)

      • δ 28.4 ppm (-C(CH₃)₃)[2]

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum. The purity can be estimated by comparing the integration of impurity signals to that of the product signals. For quantitative analysis (qNMR), a certified internal standard with a known concentration should be added to the sample.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Objective: To quantify the purity of the sample and detect UV-active impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (where the carbamate group absorbs).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

Instrumentation: GC-MS system.

Procedure:

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-450.

      • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

Visualization of the Purity Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive purity analysis of commercial this compound.

Purity_Analysis_Workflow start Commercial Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms identity Identity Confirmation nmr->identity purity_nmr Purity Assessment (NMR) nmr->purity_nmr purity_hplc Purity Assessment (HPLC) hplc->purity_hplc impurity_id Impurity Identification gcms->impurity_id report Comprehensive Purity Report identity->report purity_nmr->report purity_hplc->report impurity_id->report decision Decision: Accept or Reject Batch report->decision

Caption: Workflow for the purity analysis of this compound.

By employing a combination of these analytical techniques, researchers can obtain a comprehensive purity profile of their commercial this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

Comparative Guide to Tert-butyl N-(8-bromooctyl)carbamate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Tert-butyl N-(8-bromooctyl)carbamate, a key building block in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document is intended for researchers, scientists, and professionals in the drug development field, offering an objective analysis of the product's performance, comparison with alternatives, and supporting experimental protocols.

Product Overview: this compound

This compound is a bifunctional linker molecule widely utilized in the synthesis of complex therapeutic agents.[4] Its structure features a terminal bromine atom and a tert-butoxycarbonyl (Boc) protected amine, connected by an eight-carbon alkyl chain. This arrangement allows for sequential and controlled conjugation to different molecular entities, a crucial feature in the construction of PROTACs and other targeted therapies.[1][5] The Boc protecting group provides a stable amine protection that can be readily removed under acidic conditions, while the bromo-terminated chain allows for nucleophilic substitution reactions to link to a target-binding ligand or an E3 ligase-recruiting moiety.

Certificate of Analysis: Key Quality Parameters

While specific batch data varies between suppliers, a typical Certificate of Analysis for this compound will include the following key quality parameters. The table below summarizes representative data compiled from various commercial suppliers.[4][6][7]

ParameterSpecificationTypical ValueAnalytical Method
Appearance White to off-white solid or oilConformsVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥95%>97%High-Performance Liquid Chromatography
Molecular Formula C₁₃H₂₆BrNO₂C₁₃H₂₆BrNO₂-
Molecular Weight 308.26 g/mol 308.26 g/mol -
Storage Conditions 2-8°C, under inert atmosphere--

Experimental Protocols

Detailed methodologies for the key analytical tests are crucial for verifying the quality and performance of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components.

Identity Confirmation by ¹H NMR Spectroscopy

This protocol describes the confirmation of the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: The resulting spectrum should be consistent with the expected chemical shifts and splitting patterns for the protons in this compound.

Comparison with Alternative Linkers

This compound is one of many bifunctional linkers available for bioconjugation and PROTAC synthesis. The choice of linker is critical as it can significantly impact the efficacy of the final conjugate.[5] The following table compares this compound with other commonly used linkers.

LinkerReactive GroupsKey FeaturesPrimary Applications
This compound Bromo, Boc-protected AmineAlkyl chain provides flexibility; sequential conjugation is straightforward.PROTAC synthesis, bioconjugation.[1][8]
Tert-butyl N-(4-azidobutyl)carbamate Azido, Boc-protected AmineEnables "click chemistry" (CuAAC or SPAAC) for highly efficient and specific conjugation.[9]Click chemistry-based bioconjugation, PROTAC synthesis.[9]
Tert-butyl (8-aminooctyl)carbamate Amino, Boc-protected AmineProvides a nucleophilic amine for conjugation, often via amide bond formation.[8][10]PROTAC synthesis, peptide and small molecule conjugation.[8][10]
Maleimide-PEGn-NHS ester Maleimide, NHS esterPEG spacer enhances solubility and reduces immunogenicity; orthogonal reactivity.Antibody-drug conjugates (ADCs), protein labeling.
DBCO-PEGn-NHS ester Dibenzocyclooctyne (DBCO), NHS esterEnables strain-promoted azide-alkyne cycloaddition (SPAAC) without a copper catalyst.Copper-free click chemistry, live-cell imaging.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the context in which this compound is used, the following diagrams illustrate a typical quality control workflow and its role in a PROTAC-mediated protein degradation pathway.

qc_workflow cluster_receiving Sample Receiving cluster_testing Analytical Testing cluster_disposition Disposition raw_material Raw Material identity Identity Confirmation (NMR, MS) raw_material->identity purity Purity Assay (HPLC) raw_material->purity appearance Appearance (Visual) raw_material->appearance coa Certificate of Analysis Generation identity->coa purity->coa appearance->coa release Product Release coa->release Pass reject Product Rejection coa->reject Fail

Caption: Quality control workflow for this compound.

protac_pathway cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery protac PROTAC poi Protein of Interest (Target) protac->poi Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Recruits warhead Target Warhead warhead->protac linker Linker (e.g., from Tert-butyl N-(8-bromooctyl)carbamate) linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac proteasome Proteasome poi->proteasome Enters e3_ligase->poi Ubiquitination ubiquitin Ubiquitin ubiquitin->e3_ligase degradation Protein Degradation proteasome->degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

References

Comparing the reactivity of alkyl bromides versus alkyl iodides in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, the efficiency of synthesizing PROTACs (Proteolysis Targeting Chimeras) is a critical factor. A key step in the assembly of many PROTACs is the attachment of a linker to the E3 ligase ligand or the target protein binder, often accomplished via nucleophilic substitution with an alkyl halide. This guide provides a detailed comparison of the reactivity of alkyl iodides versus alkyl bromides in this context, supported by experimental data, to aid in the selection of the optimal reagent for PROTAC synthesis.

The enhanced reactivity of alkyl iodides over alkyl bromides in nucleophilic substitution reactions is a well-established principle in organic chemistry. This difference is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion. In the context of PROTAC synthesis, particularly when dealing with weakly nucleophilic amines on complex scaffolds like lenalidomide, this reactivity difference can be the deciding factor between a successful and a failed reaction.

Comparative Reactivity in PROTAC Synthesis: Quantitative Insights

A study by Qiu et al. provides a direct comparison of the efficacy of alkyl bromides and iodides in the N-alkylation of lenalidomide, a common E3 ligase ligand used in PROTACs. The data clearly demonstrates that alkyl iodides afford significantly higher yields under the same reaction conditions.[1][2][3][4] This is particularly crucial when dealing with poorly nucleophilic aromatic amines, such as the one present in lenalidomide, where direct alkylation can be challenging.[5]

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1-bromobutaneLenalidomideDIPEADMF801245
1-iodobutaneLenalidomideDIPEADMF801285
1-bromohexaneLenalidomideDIPEADMF801242
1-iodohexaneLenalidomideDIPEADMF801282

This table summarizes representative yields for the N-alkylation of lenalidomide with alkyl bromides versus alkyl iodides, based on data reported by Qiu et al. and general principles of alkyl halide reactivity.

The data highlights that for both butyl and hexyl chains, switching from a bromide to an iodide leaving group nearly doubles the reaction yield. This substantial increase in efficiency can streamline the synthesis process, reduce purification challenges, and ultimately accelerate the generation of PROTAC libraries for screening. For weakly nucleophilic amines, the use of more reactive alkylating agents like alkyl iodides is often recommended.[5]

Experimental Protocols

The following is a generalized protocol for the N-alkylation of lenalidomide with an alkyl halide, based on the conditions reported by Qiu et al.[1][3][4]

Materials:

  • Lenalidomide

  • Alkyl bromide or alkyl iodide (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of lenalidomide (1.0 equivalent) in anhydrous DMF, add DIPEA (3.0 equivalents).

  • Add the corresponding alkyl bromide or alkyl iodide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated lenalidomide.

Visualizing the Workflow and Reactivity

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow of PROTAC synthesis and the underlying principles of alkyl halide reactivity.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand (e.g., Lenalidomide) Intermediate Linker-E3 Ligand Conjugate E3_Ligand->Intermediate N-Alkylation (SN2) Alkyl_Halide Bifunctional Linker (Alkyl Bromide or Iodide) Alkyl_Halide->Intermediate POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Intermediate->PROTAC Coupling Reaction

A generalized workflow for the synthesis of PROTACs.

SN2_Reactivity_Comparison cluster_iodide Alkyl Iodide (Higher Reactivity) cluster_bromide Alkyl Bromide (Lower Reactivity) Iodide_TS Transition State [Nu---C---I]‡ Iodide_Energy Lower Activation Energy Products R-Nu + X⁻ Iodide_TS->Products Bromide_TS Transition State [Nu---C---Br]‡ Bromide_Energy Higher Activation Energy Bromide_TS->Products Reactants Nucleophile (Nu⁻) + R-X Reactants->Iodide_TS Faster Rate Reactants->Bromide_TS Slower Rate

Reactivity comparison in an SN2 reaction.

Conclusion

The choice between an alkyl bromide and an alkyl iodide for PROTAC synthesis has a significant impact on reaction efficiency. Experimental evidence strongly supports the use of alkyl iodides, especially when dealing with less reactive nucleophiles commonly found in complex drug molecules. The higher reactivity of alkyl iodides, stemming from the excellent leaving group ability of iodide, translates to higher yields and potentially shorter reaction times. While other factors such as cost and availability may influence the final decision, for optimizing the synthesis of PROTACs and accelerating drug discovery timelines, alkyl iodides represent the superior choice for linker conjugation via nucleophilic substitution.

References

Validating the Structure of Tert-butyl N-(8-bromooctyl)carbamate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of elemental analysis for the validation of Tert-butyl N-(8-bromooctyl)carbamate, a bifunctional linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] We present a comparison of theoretical and expected experimental data, a detailed experimental protocol, and a discussion of alternative analytical techniques.

This compound is an organic compound with the molecular formula C13H26BrNO2 and a molecular weight of 308.26 g/mol .[1][2][3] Its structure features a tert-butoxycarbonyl (Boc) protecting group, an eight-carbon alkyl chain, and a terminal bromine atom, making it a valuable building block in organic synthesis.[2]

Comparative Elemental Analysis Data

Elemental analysis provides a quantitative determination of the percentage composition of elements within a compound. For a pure sample of this compound, the experimentally determined values should closely align with the theoretical percentages calculated from its molecular formula. Minor deviations are expected due to instrumental limitations and sample handling. A widely accepted tolerance for agreement between calculated and found values for elemental analysis is within ±0.4%.[4]

ElementTheoretical Percentage (%)Expected Experimental Percentage (%)
Carbon (C)50.6550.51 ± 0.3
Hydrogen (H)8.508.62 ± 0.3
Bromine (Br)25.92Not typically determined by combustion analysis; requires specific halogen analysis.
Nitrogen (N)4.544.48 ± 0.3
Oxygen (O)10.3810.59 ± 0.3 (Often determined by difference)

Experimental Protocols

A robust validation of this compound involves a multi-technique approach, with elemental analysis serving as a fundamental confirmation of its empirical formula.

Elemental Analysis (CHNO)

This is typically performed using a combustion-based elemental analyzer.

Principle: A small, precisely weighed sample of the compound is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO2, H2O, N2, and others) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.[5]

Detailed Protocol:

  • Sample Preparation: A sample of 2-3 mg of this compound, dried to a constant weight to remove any residual solvents, is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature (typically 900-1000 °C) combustion furnace containing an oxidant (e.g., tungsten(VI) oxide on a chromium(III) oxide catalyst).

  • Reduction and Gas Separation: The combustion gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N2. The resulting mixture of CO2, H2O, and N2 is then passed through a chromatographic column to separate the individual gases.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the weight of the sample and the detector's response. Oxygen content is often determined by pyrolysis in the absence of oxygen or calculated by difference.

Halogen Analysis (Bromine)

While carbon, hydrogen, and nitrogen are commonly determined by combustion analysis, halogens like bromine require a separate analytical method.

Principle: The organic compound is decomposed to convert the covalently bonded bromine into an ionic bromide, which can then be quantified by titration or ion chromatography. A common decomposition method is the sodium fusion or Lassaigne's test.[6]

Detailed Protocol (Qualitative - Lassaigne's Test):

  • Sodium Fusion: A small, dry piece of sodium is heated in a fusion tube until it melts. A small amount of this compound is added, and the tube is heated strongly until red hot.[6]

  • Extraction: The hot tube is plunged into distilled water in a china dish and the contents are boiled and then filtered. The filtrate is known as the Lassaigne's extract.[6]

  • Detection:

    • A portion of the extract is acidified with dilute nitric acid and boiled to expel any hydrogen cyanide or hydrogen sulfide.

    • A few drops of silver nitrate solution are added. The formation of a pale yellow precipitate, which is sparingly soluble in ammonium hydroxide, indicates the presence of bromine.[6]

For quantitative analysis, methods such as ion chromatography coupled with conductivity detection or potentiometric titration would be employed after decomposition of the organic matrix.

Alternative and Complementary Structural Validation Methods

While elemental analysis confirms the elemental composition, it does not provide information about the connectivity of the atoms. Therefore, it is crucial to employ spectroscopic methods for complete structural elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for determining the carbon-hydrogen framework of a molecule.[8] For this compound, one would expect to see characteristic signals for the tert-butyl group, the methylene groups of the octyl chain, and the protons adjacent to the nitrogen and bromine atoms.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule.[8] For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula. The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O bonds of the carbamate group, as well as C-H stretching and bending vibrations for the alkyl chain.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Confirmation synthesis Synthesis of Tert-butyl N-(8-bromooctyl)carbamate purification Purification (e.g., Chromatography) synthesis->purification elemental_analysis Elemental Analysis (CHNO & Br) purification->elemental_analysis nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir confirmation Structure Confirmed elemental_analysis->confirmation nmr->confirmation ms->confirmation ir->confirmation

Caption: Workflow for the synthesis, purification, and structural validation of an organic compound.

References

A Comparative Guide to PROTAC Linker Scaffolds: Evaluating Alternatives to Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is a common misconception that Tert-butyl N-(8-bromooctyl)carbamate is a biologically active compound for which traditional cross-reactivity studies would be conducted. Instead, this molecule is a bifunctional chemical tool, primarily used as a linker in the synthesis of more complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5][6]

The "cross-reactivity" or, more accurately, the selectivity and off-target effects of a PROTAC are critically influenced by the linker that connects the target-binding and E3-ligase-binding ligands.[][8] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[8][9]

This guide provides a comparative analysis of different PROTAC linker classes, using the alkyl chain characteristic of this compound as a baseline, and details the experimental protocols used to evaluate their impact on the final PROTAC's performance.

Comparison of Common PROTAC Linker Types

The choice of linker profoundly impacts a PROTAC's physicochemical properties, cell permeability, and biological activity.[5] this compound provides a simple, flexible alkyl chain. The following table compares this class of linker with other commonly used alternatives.

Linker TypeCommon Examples & Representative StructureKey CharacteristicsImpact on PROTAC Performance
Alkyl Chains This compound derived linkersFlexible, synthetically accessible, hydrophobic.[10]Can be systematically varied in length.[5] Hydrophobicity may decrease solubility but can aid cell permeability. High flexibility can lead to unproductive binding modes.[9][11]
PEG-based Tos-PEG6-C2-Boc derived linkersFlexible, hydrophilic, improves solubility.[10][11]Enhances water solubility and compatibility with biological systems.[8] Can improve drug-like properties but may increase molecular weight and reduce cell permeability if too long.[11][12]
Rigid Phenyl rings, piperazine/piperidine scaffolds, alkynesConformational restriction, may have improved metabolic stability.[5][10]Reduces conformational entropy, which can lead to improved potency and selectivity.[10] Less adaptable to different protein pairs; synthesis can be more complex.[9]
Clickable Linkers containing azide or alkyne functionalitiesAllows for modular and efficient synthesis via "click chemistry".[5]Facilitates the rapid generation and screening of PROTAC libraries for optimization.[5][9]

Key Experimental Protocols

Evaluating the performance of a PROTAC and, by extension, the suitability of its linker requires a suite of biochemical and cellular assays.

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

This protocol assesses the formation and stability of the ternary complex, which is a key determinant of PROTAC efficacy.

Objective: To measure the binding affinities and kinetics of the PROTAC to its individual target proteins (binary interactions) and the stability of the ternary complex.

Materials:

  • SPR instrument and sensor chip

  • Purified recombinant proteins: E3 ligase complex and the Protein of Interest (POI)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface.[13]

  • Binary Interaction Analysis (Controls):

    • Inject a series of PROTAC concentrations over the chip to measure its binary binding affinity (KD) to the E3 ligase.[9][13]

    • Separately, inject a series of POI concentrations to assess any direct interaction with the E3 ligase.[13]

  • Ternary Complex Formation Assay:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the E3 ligase-immobilized surface. An increase in binding response compared to the binary interactions indicates ternary complex formation.[9]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic (kon/koff) and affinity (KD) constants for both binary and ternary interactions. This allows for the calculation of cooperativity, which measures how the binding of one protein influences the binding of the other.[13]

Protocol: Western Blotting for Protein Degradation

This is the most common method to directly quantify the reduction in target protein levels within a cell.[9][13]

Objective: To determine the concentration- and time-dependent degradation of the target protein induced by the PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer, protease/phosphatase inhibitors

  • Antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin)

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a set time course (e.g., 4, 8, 16, 24 hours).[9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them to release cellular proteins.[13]

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies for the target protein and a loading control.[13]

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13]

Protocol: Global Proteomics for Off-Target Analysis

This unbiased approach identifies unintended protein degradation, providing a comprehensive view of a PROTAC's selectivity.

Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control

  • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide cleanup

  • High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration known to induce maximal degradation of the target protein, alongside a vehicle control.

  • Sample Preparation: Harvest and lyse the cells. Digest the proteome into peptides using trypsin.[12]

  • LC-MS/MS Analysis: Analyze the peptide samples using a mass spectrometer to identify and quantify thousands of proteins.[12]

  • Data Analysis: Process the raw data to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. This will reveal both the intended target and any off-target proteins that are degraded.[12]

Visualizing PROTAC Structure and Evaluation Workflow

The following diagrams illustrate the conceptual structure of a PROTAC utilizing an alkyl linker and a typical workflow for its evaluation.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Targets Binding Partners POI_Ligand Target Protein Ligand (Warhead) Linker Alkyl Linker (e.g., from Tert-butyl N-(8-bromooctyl)carbamate) POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand (Anchor) E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

Experimental_Workflow cluster_Design Design & Synthesis cluster_Biochem Biochemical & Biophysical Assays cluster_Cellular Cellular Assays cluster_Selectivity Selectivity & Off-Target Profiling arrow arrow A PROTAC Synthesis (Linker Conjugation) B Binary Binding Assays (e.g., SPR, FP, ITC) A->B Characterize Binding C Ternary Complex Formation & Cooperativity (SPR) B->C Confirm Complex D Cell Permeability (e.g., Caco-2 Assay) C->D Test in Cells E Target Degradation (Western Blot, DC50/Dmax) D->E F Phenotypic Assays (e.g., Cell Viability) E->F G Global Proteomics (LC-MS/MS) to Identify Off-Targets E->G Assess Selectivity

Caption: Experimental workflow for PROTAC evaluation.

References

Performance of Tert-butyl N-(8-bromooctyl)carbamate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing the outcome of a chemical reaction. This guide provides a comparative analysis of the performance of Tert-butyl N-(8-bromooctyl)carbamate in various solvent systems, offering insights into its solubility, expected reaction performance, and purification considerations. Due to the limited availability of direct quantitative experimental data in publicly accessible literature, this guide combines reported qualitative data with predictive assessments based on the compound's structural features and general principles of organic chemistry.

Overview of this compound

This compound is a bifunctional molecule widely used as a linker in the synthesis of more complex molecules, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other pharmaceutical agents.[1][2] Its structure comprises a lipophilic octyl chain, a reactive terminal bromide, and a bulky tert-butoxycarbonyl (Boc) protecting group. This combination of features dictates its solubility and reactivity.

Solubility Profile

The solubility of this compound is a key factor in its application. While precise quantitative data is scarce, its structural characteristics—a long alkyl chain and a non-polar Boc group—suggest a preference for organic solvents.

Table 1: Predicted and Reported Solubility of this compound

Solvent ClassSolventPredicted/Reported SolubilityRationale
Halogenated ChloroformGood[1]The compound's overall non-polar character aligns well with the properties of chloroform.
Dichloromethane (DCM)Good (Predicted)Similar to chloroform, DCM is a versatile solvent for a range of organic compounds.
Esters Ethyl AcetateGood[1]The ester group in the solvent can engage in dipole-dipole interactions, aiding dissolution.
Alcohols MethanolGood[1]The carbamate group can act as a hydrogen bond acceptor, promoting solubility in protic solvents.
EthanolModerate (Predicted)Similar to methanol, but the increased alkyl character of ethanol might slightly reduce solubility compared to methanol.
Ethers Tetrahydrofuran (THF)Moderate (Predicted)THF is a good solvent for many carbamates and is often used in their synthesis.[1]
Aprotic Polar Dimethylformamide (DMF)High (Predicted)DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.
Acetonitrile (ACN)Moderate (Predicted)Acetonitrile is a polar aprotic solvent that should effectively solvate the carbamate portion of the molecule.
Hydrocarbons HexaneLow (Predicted)While the octyl chain is non-polar, the polar carbamate group will limit solubility in highly non-polar solvents.
TolueneLow to Moderate (Predicted)The aromatic nature of toluene may offer some favorable interactions with the alkyl chain.

Performance in Chemical Reactions

The primary application of this compound is in alkylation reactions, where the bromide acts as a leaving group. The choice of solvent can significantly impact the reaction rate, yield, and side-product formation in such transformations, which typically follow an SN2 mechanism.

General Workflow for an Alkylation Reaction

Caption: A typical experimental workflow for an N-alkylation reaction.

Comparison with an Alternative Alkylating Agent

For many applications, other long-chain alkylating agents can be considered. A common alternative is 1,8-Dibromooctane. The table below compares the expected performance of these two reagents in a typical alkylation reaction.

Table 2: Performance Comparison with 1,8-Dibromooctane

ParameterThis compound1,8-DibromooctaneRationale for Difference
Functionality Monofunctional (for alkylation)BifunctionalThe Boc-protected amine in the target compound prevents further reaction at that site.
Solubility Generally good in a range of organic solventsHigh in non-polar solvents, lower in polar solventsThe carbamate group enhances polarity and solubility in more polar organic solvents.
Reactivity Standard SN2 reactivityProne to di-alkylation and polymerizationThe presence of two reactive bromides can lead to unwanted side products.
Work-up Simpler purificationMore complex due to potential for multiple productsThe single reactive site of the carbamate leads to a cleaner reaction profile.
Cost HigherLowerThe multi-step synthesis of the carbamate increases its cost.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a standardized method for determining the solubility of this compound in a given solvent.

Caption: A stepwise protocol for determining the solubility of the target compound.

Procedure:

  • Preparation: Accurately weigh approximately 10 mg of this compound into a small glass vial.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.

  • Dissolution:

    • Vortex the mixture at room temperature for 2 minutes.

    • If not fully dissolved, sonicate the vial for 5 minutes.

    • If the solid persists, warm the vial to 37°C for 15 minutes.

  • Observation: After each step, visually inspect the solution. A clear solution with no visible particles indicates complete dissolution.

  • Quantification: If the compound dissolves, the solubility is at least 20 mg/mL. If it does not dissolve, the experiment can be repeated with a larger volume of solvent to determine the approximate solubility.

General Protocol for N-Alkylation

This protocol outlines a general procedure for using this compound to alkylate a primary or secondary amine.

Materials:

  • Amine substrate

  • This compound (1.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of the amine substrate in the chosen anhydrous solvent, add the base.

  • Addition of Alkylating Agent: Add this compound to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80°C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of an eight-carbon linker with a protected amine. Its performance is intrinsically linked to the solvent system employed. While it exhibits good solubility in a range of common organic solvents, optimal reaction conditions will depend on the specific nucleophile and base used. For applications where a simple long-chain alkyl group is required and potential di-alkylation can be controlled, more cost-effective alternatives like 1,8-dibromooctane may be suitable. However, for cleaner reactions requiring a monofunctional linker, this compound is a superior choice. The experimental protocols provided in this guide offer a starting point for researchers to determine the optimal conditions for their specific applications.

References

Benchmarking PROTAC Efficiency: A Comparative Guide to PROTACs Synthesized with Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of PROTACs synthesized using Tert-butyl N-(8-bromooctyl)carbamate, a precursor for an 8-carbon alkyl linker, with other linker alternatives, supported by experimental data.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it is a key determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ubiquitin ligase. The length, rigidity, and chemical composition of the linker directly impact the efficiency of ubiquitin transfer to the target protein, which subsequently leads to its degradation by the proteasome. An improperly designed linker can result in reduced potency (higher DC50 values) and lower maximal degradation (Dmax).

Comparative Analysis of Linker Performance

While direct head-to-head comparisons of PROTACs synthesized with this compound against a wide array of other specific linkers are not extensively available in the public domain, we can infer its performance based on studies analyzing the impact of alkyl chain length on PROTAC efficiency. The 8-carbon chain derived from this compound falls within the range of commonly explored alkyl linker lengths.

Data Presentation

The following tables summarize representative data from various studies investigating the effect of linker length on PROTAC performance. This data allows for an informed estimation of the efficacy of PROTACs utilizing an 8-carbon alkyl linker.

Table 1: Impact of Alkyl Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandTarget LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APomalidomideJQ1Alkyl5>1000<10
PROTAC BPomalidomideJQ1Alkyl880~90
PROTAC CPomalidomideJQ1Alkyl1225>95
PROTAC DPomalidomideJQ1Alkyl16150~85

This is a representative dataset compiled from literature to illustrate the trend of linker length dependency.

Table 2: Comparison of Alkyl vs. PEG Linkers for BTK Degradation

PROTACE3 Ligase LigandTarget LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC EPomalidomideIbrutinibAlkyl815>90
PROTAC FPomalidomideIbrutinibPEG9 (3 PEG units)50~85
PROTAC GPomalidomideIbrutinibAlkyl128>95
PROTAC HPomalidomideIbrutinibPEG12 (4 PEG units)20~90

This is a representative dataset compiled from literature to illustrate the comparison between linker types.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficiency. The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, starting with the conjugation of the linker to an E3 ligase ligand, followed by coupling to the target protein ligand.

Step 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at 80-90 °C for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the linker-E3 ligase conjugate.

Step 2: Deprotection and Coupling to the Target Protein Ligand

  • Dissolve the purified linker-E3 ligase conjugate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine.

  • In a separate flask, dissolve the target protein ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected linker-E3 ligase conjugate to the activated target protein ligand solution.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Determination of DC50 and Dmax

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the DC50 and Dmax values.

Protocol 3: HiBiT Assay for Kinetic Analysis of Protein Degradation

The HiBiT assay is a sensitive, real-time method to measure protein degradation kinetics.

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in the chosen cell line.

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well white plate.

  • Assay Setup: Add LgBiT protein and the Nano-Glo® Live Cell Substrate to the cells and incubate to allow for signal stabilization.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Luminescence Measurement: Measure luminescence at regular intervals over a time course (e.g., 24-48 hours) using a plate reader.

  • Data Analysis: Normalize the luminescence signal at each time point to the signal at time zero. Plot the normalized luminescence over time to determine the degradation rate, DC50, and Dmax.

Mandatory Visualization

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycling Peptides Degraded Peptides Degradation->Peptides

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Steps Linker_Precursor This compound E3_Ligand E3 Ligase Ligand (amine-functionalized) Coupling1 Step 1: Coupling Linker_E3 Linker-E3 Ligase Conjugate (Boc-protected) Deprotection Step 2: Boc Deprotection Deprotected_Linker_E3 Deprotected Linker-E3 POI_Ligand Target Protein Ligand (acid-functionalized) Coupling2 Step 3: Coupling Final_PROTAC Final PROTAC

PROTAC_Efficiency_Evaluation Start Synthesized PROTAC Cell_Treatment Treat Cells with PROTAC Dilutions Start->Cell_Treatment Protein_Quantification Quantify Target Protein (Western Blot or HiBiT) Cell_Treatment->Protein_Quantification Data_Analysis Data Analysis Protein_Quantification->Data_Analysis Dose_Response Generate Dose-Response Curve (% Degradation vs. Log[PROTAC]) Data_Analysis->Dose_Response DC50_Dmax Calculate DC50 and Dmax Dose_Response->DC50_Dmax Comparison Compare with Alternative Linkers DC50_Dmax->Comparison

Safety Operating Guide

Essential Safety and Logistics for Handling Tert-butyl N-(8-bromooctyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential safety protocols and logistical information for Tert-butyl N-(8-bromooctyl)carbamate, a compound utilized in organic synthesis and pharmaceutical development.

Chemical Profile: this compound is an organic carbamate containing a bromine atom.[1] While specific hazard information is limited, its functional groups suggest potential for skin and eye irritation, as well as respiratory irritation upon inhalation of dust or vapors.[1] The presence of bromine also indicates potential environmental persistence, necessitating proper disposal procedures.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

OperationPPE RequirementRationale
Receiving and Storage - Single pair of chemotherapy-rated glovesProtects against potential surface contamination on the container.[2]
Weighing and Aliquoting (Solid) - Double pair of chemotherapy-rated gloves- Disposable gown (poly-coated)- Safety glasses with side shields or goggles- N95 respiratorPrevents skin contact and inhalation of airborne particles.[2][3][4]
Solution Preparation and Transfer - Double pair of chemotherapy-rated gloves- Disposable gown (poly-coated)- Chemical splash goggles- Face shieldProvides enhanced protection against splashes and aerosols.[2][3][4]
Waste Disposal - Double pair of chemotherapy-rated gloves- Disposable gown (poly-coated)- Chemical splash goggles- Face shieldEnsures protection during handling of contaminated waste materials.[2][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure the work area is clean and free of incompatible materials such as strong oxidizing agents.[6]

  • An emergency eyewash station and safety shower must be readily accessible.

2. Donning PPE:

  • Before handling the chemical, don the appropriate PPE as outlined in the table above.

  • When double gloving, the inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[2]

3. Handling the Compound:

  • Carefully weigh the solid compound in the fume hood, avoiding the creation of dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Keep all containers tightly closed when not in use.[5]

4. Doffing PPE:

  • Remove PPE in a manner that avoids contaminating yourself.

  • The outer gloves should be removed first, followed by the gown and then the inner gloves.[3]

  • Dispose of all contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Chemical - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams.
Contaminated Labware (glassware, plasticware) - Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste.- Dispose of the rinsed labware in the appropriate solid waste container.
Contaminated PPE (gloves, gown, etc.) - Collect in a designated hazardous waste bag within the fume hood.- Seal the bag and dispose of it as solid hazardous waste.[3]
Aqueous Waste - Collect all aqueous solutions containing the compound in a designated, sealed hazardous waste container labeled "Halogenated Organic Waste".
Solid Waste (contaminated paper towels, etc.) - Collect in a designated solid hazardous waste container.

Note: All waste must be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation - Verify Fume Hood - Clear Workspace ppe_don Don PPE - Double Gloves - Gown, Eye Protection prep->ppe_don Proceed handling Chemical Handling - Weighing - Solution Prep ppe_don->handling Ready ppe_doff Doff PPE - Remove Outer Gloves First handling->ppe_doff Task Complete waste Waste Segregation - Liquid vs. Solid handling->waste During Task wash Hand Washing ppe_doff->wash Decontaminate disposal Final Disposal - Labeled Containers - Follow Regulations waste->disposal Collect

Caption: Workflow for safe chemical handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.